molecular formula C19H26O3 B12391489 Isograndifoliol

Isograndifoliol

Cat. No.: B12391489
M. Wt: 302.4 g/mol
InChI Key: LZLHHGFIKUAWST-LPHOPBHVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isograndifoliol is a useful research compound. Its molecular formula is C19H26O3 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(4aS,11bR)-9-hydroxy-11b-(hydroxymethyl)-4,4,8-trimethyl-1,2,3,4a,5,6-hexahydrocyclohepta[a]naphthalen-10-one

InChI

InChI=1S/C19H26O3/c1-12-9-13-5-6-16-18(2,3)7-4-8-19(16,11-20)14(13)10-15(21)17(12)22/h9-10,16,20H,4-8,11H2,1-3H3,(H,21,22)/t16-,19-/m0/s1

InChI Key

LZLHHGFIKUAWST-LPHOPBHVSA-N

Isomeric SMILES

CC1=C(C(=O)C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)CO)O

Canonical SMILES

CC1=C(C(=O)C=C2C(=C1)CCC3C2(CCCC3(C)C)CO)O

Origin of Product

United States

Foundational & Exploratory

Isograndifoliol: A Technical Guide to its Discovery, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the norditerpenoid Isograndifoliol, a selective butyrylcholinesterase inhibitor with potential applications in neurodegenerative diseases and demonstrated vasorelaxant and anti-tumor properties. This document details its discovery, provides in-depth experimental protocols for its isolation, summarizes all available quantitative data, and proposes signaling pathways for its biological activities based on current research.

Discovery and Natural Occurrence

This compound has been identified and isolated from at least two distinct plant sources, indicating its presence in the Lamiaceae family. Initially, it was isolated from the roots of Salvia grandifolia, a species used in traditional medicine.[1] Subsequently, it was also found in the roots of Perovskia atriplicifolia Benth.[2][3] The discovery of this compound in different genera highlights its potential as a chemotaxonomic marker and a compound of significant biological interest.

Experimental Protocols

Isolation of this compound from Salvia grandifolia

The following protocol is based on the methodology described by Kang et al. (2015).[1]

  • Extraction:

    • Air-dried and powdered roots of Salvia grandifolia (5.0 kg) are extracted three times with 95% ethanol (3 x 50 L) at room temperature.

    • The combined extracts are concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether-ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Similar fractions are combined based on their TLC profiles.

    • Further purification of selected fractions is performed using repeated column chromatography on silica gel and Sephadex LH-20.

    • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Isolation of this compound from Perovskia atriplicifolia

The following protocol is based on the methodology described by Ślusarczyk et al. (2020).[2][3]

  • Extraction:

    • Air-dried and powdered roots of Perovskia atriplicifolia are extracted with an appropriate solvent (e.g., ethanol or methanol).

    • The solvent is evaporated under reduced pressure to obtain a crude extract.

  • Fractionation and Purification:

    • The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and preparative HPLC.

    • Elution gradients are optimized to achieve separation of the target compound.

    • Fractions containing this compound are identified by analytical HPLC and spectroscopic methods.

    • The pure compound is obtained after final purification steps.

Data Presentation

Table 1: Cholinesterase Inhibitory Activity of this compound
EnzymeIC₅₀ (µM)Source
Butyrylcholinesterase (BChE)0.9[2][3]
Acetylcholinesterase (AChE)342.9[2][3]
Table 2: Vasorelaxant Effect of this compound on Rat Aortic Rings
Pre-constricting AgentEC₅₀ (µg/mL)Source
KCl36.36 - 74.51[1]
Norepinephrine36.36 - 74.51[1]
Table 3: Cytotoxic Activity of this compound
Cell LineIC₅₀ (µM)Source
HL-600.33

(Note: The IC50 value for HL-60 cells is cited on commercial supplier websites, the primary research article with the detailed protocol was not identified in the search.)

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried, Powdered Roots (Salvia grandifolia or Perovskia atriplicifolia) extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Further Purification (Sephadex LH-20, repeated Column Chromatography) fractions->purification prep_hplc Preparative HPLC purification->prep_hplc This compound Pure this compound prep_hplc->this compound

Caption: General workflow for the isolation and purification of this compound.

Proposed Signaling Pathway for Vasorelaxant Effect

vasorelaxant_pathway cluster_inhibition Inhibited Pathway This compound This compound ca_channel Voltage-gated Ca²⁺ Channels This compound->ca_channel Inhibition ca_influx Ca²⁺ Influx ca_calmodulin Ca²⁺-Calmodulin Complex ca_influx->ca_calmodulin mlck_activation MLCK Activation ca_calmodulin->mlck_activation myosin_phosphorylation Myosin Light Chain Phosphorylation mlck_activation->myosin_phosphorylation vasoconstriction Vasoconstriction myosin_phosphorylation->vasoconstriction vasorelaxation Vasorelaxation myosin_phosphorylation->vasorelaxation Reduced

Caption: Proposed mechanism of this compound-induced vasorelaxation.

Putative Signaling Pathway for Anti-Tumor Effect in HL-60 Cells

antitumor_pathway This compound This compound cell_membrane Cell Membrane unknown_target Unknown Target(s) pi3k_akt_pathway PI3K/Akt Pathway unknown_target->pi3k_akt_pathway Inhibition nf_kb_pathway NF-κB Pathway unknown_target->nf_kb_pathway Inhibition bcl2_family Bcl-2 Family Proteins pi3k_akt_pathway->bcl2_family Regulation nf_kb_pathway->bcl2_family Regulation mitochondria Mitochondria bcl2_family->mitochondria Modulation of Permeability cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (Caspase-3, -8, -9) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Putative apoptotic pathway of this compound in HL-60 cells.

References

Isograndifoliol: A Technical Guide to Its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isograndifoliol is a naturally occurring norditerpenoid, a class of chemical compounds characterized by a C19 skeleton derived from a C20 diterpene precursor through the loss of a carbon atom. Specifically, it is classified as a 20-nor-abietane diterpenoid. This compound has garnered interest within the scientific community due to its potential biological activities, including its role as a selective butyrylcholinesterase (BChE) inhibitor, which suggests its potential for research in neurodegenerative diseases. This technical guide provides a comprehensive overview of the known natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental methodologies for its study.

Natural Sources of this compound

This compound has been identified and isolated from the roots of a select number of plant species within the Lamiaceae family, particularly from the genus Salvia. While the literature confirms its presence, detailed quantitative yield data remains limited. The primary documented sources are:

Plant SpeciesPlant PartCommon NameNotes on Yield
Salvia yangii (formerly Perovskia atriplicifolia)RootsRussian SageDescribed as being extracted in "larger quantities" relative to other diterpenoids from the same source.[1]
Salvia abrotanoidesRoots-This compound is a known constituent, though specific yield information is not readily available in the reviewed literature.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway of abietane diterpenoid biosynthesis, with a key modification step that defines its "nor-" structure. The pathway commences with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The proposed biosynthetic pathway can be outlined as follows:

  • Cyclization of GGPP: The linear GGPP molecule undergoes a series of cyclization reactions catalyzed by diterpene synthases (diTPSs) to form the characteristic tricyclic abietane skeleton.

  • Oxidative Modifications: The abietane core is then subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs). These enzymes are responsible for introducing hydroxyl groups and other functionalities to the abietane scaffold.

  • Oxidative Decarboxylation: The defining step in the biosynthesis of this compound is the oxidative removal of the C-20 methyl group from an abietane precursor. While the specific enzyme responsible for this reaction has not yet been definitively identified, it is hypothesized to be a specialized CYP450 enzyme that catalyzes an oxidative decarboxylation reaction.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

This compound Biosynthesis cluster_0 General Diterpenoid Pathway cluster_1 This compound-Specific Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Abietane Skeleton Abietane Skeleton GGPP->Abietane Skeleton diTPS Oxidized Abietane Precursor Oxidized Abietane Precursor Abietane Skeleton->Oxidized Abietane Precursor CYP450s, 2OGDs This compound This compound Oxidized Abietane Precursor->this compound Putative CYP450 (Oxidative Decarboxylation at C-20)

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction, Isolation, and Purification of this compound

The following is a generalized protocol for the isolation of this compound from its natural sources, based on established methods for abietane diterpenoids from Salvia species.

  • Plant Material and Extraction:

    • Air-dried and powdered roots of Salvia yangii or Salvia abrotanoides are extracted exhaustively with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.

    • The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Solvent Partitioning:

    • The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the dichloromethane or ethyl acetate fractions.

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on Sephadex LH-20, using methanol as the eluent, to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system, such as a gradient of methanol and water or acetonitrile and water, to yield pure this compound.

The following diagram illustrates a typical experimental workflow for the isolation of this compound.

Isolation Workflow cluster_0 Extraction cluster_1 Purification Plant Material Dried, Powdered Roots Extraction Maceration with Organic Solvent Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Silica Gel CC Silica Gel Column Chromatography Solvent Partitioning->Silica Gel CC Sephadex LH-20 Sephadex LH-20 Chromatography Silica Gel CC->Sephadex LH-20 Prep HPLC Preparative HPLC Sephadex LH-20->Prep HPLC Pure this compound Pure this compound Prep HPLC->Pure this compound

Generalized workflow for the isolation of this compound.
Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of this compound.

Spectroscopic Data of this compound

The following table summarizes the expected spectroscopic data for this compound based on its known structure and data from closely related compounds.

TechniqueData
HR-MS Expected molecular formula: C₁₉H₂₆O₃. The exact mass would be determined to confirm this formula.
IR (cm⁻¹) Peaks corresponding to hydroxyl (-OH) stretching, C-H stretching (aliphatic), and potentially carbonyl (C=O) stretching, depending on the specific functionalities.
¹H NMR (ppm) Signals corresponding to methyl groups, methylene and methine protons on the diterpenoid skeleton, and any protons attached to oxygen-bearing carbons.
¹³C NMR (ppm) Nineteen carbon signals corresponding to the C₁₉ skeleton, including signals for methyl, methylene, methine, and quaternary carbons, as well as carbons bearing oxygen functionalities.

Regulation of Biosynthesis

The regulation of this compound biosynthesis has not been specifically studied. However, research on the biosynthesis of other abietane diterpenoids in Salvia species has shown that the pathway can be upregulated by the application of elicitors such as methyl jasmonate. This suggests that the biosynthesis of this compound is likely integrated into the plant's defense response and is regulated by jasmonate signaling pathways.

The diagram below depicts the potential regulatory influence on the biosynthesis of this compound.

Regulatory Influence Elicitors Elicitors (e.g., Methyl Jasmonate) Jasmonate Signaling Jasmonate Signaling Pathway Elicitors->Jasmonate Signaling Biosynthetic Genes This compound Biosynthetic Genes Jasmonate Signaling->Biosynthetic Genes Upregulation This compound Production This compound Production Biosynthetic Genes->this compound Production

Potential regulation of this compound biosynthesis.

Conclusion

This compound is a 20-nor-abietane diterpenoid with promising biological activities, naturally found in the roots of Salvia yangii and Salvia abrotanoides. Its biosynthesis is proposed to proceed through the abietane diterpenoid pathway, featuring a key, yet to be fully characterized, oxidative decarboxylation step at the C-20 position. While generalized protocols for its isolation and structural elucidation are available, further research is needed to determine its precise yield in its natural sources, to identify the specific enzyme responsible for its unique "nor-" structure, and to fully understand the regulatory networks that control its production in plants. Such knowledge will be crucial for its potential future applications in drug development and biotechnology.

References

Isograndifoliol: A Technical Whitepaper on its Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isograndifoliol, a naturally occurring diterpenoid, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive technical overview of the known and putative mechanisms of action of this compound, with a focus on its cholinesterase inhibitory, anticancer, anti-inflammatory, and vasorelaxant properties. Drawing upon available data for this compound and structurally related compounds, this paper outlines key signaling pathways, presents quantitative data in a structured format, and details relevant experimental methodologies. Visual representations of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions.

Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Research

This compound has been identified as a selective inhibitor of butyrylcholinesterase (BChE) and a moderate inhibitor of acetylcholinesterase (AChE).[1] This dual inhibitory action suggests its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's, where the roles of both cholinesterases are implicated.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against BChE and AChE has been quantified, with the following IC50 values reported:

Target EnzymeIC50 Value (µM)Selectivity
Butyrylcholinesterase (BChE)0.9[1]Selective for BChE
Acetylcholinesterase (AChE)342.9[1]Moderately active
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on AChE and BChE is typically determined using a modified Ellman's spectrophotometric method.

Principle: This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured over time.

General Procedure:

  • Reagent Preparation: Prepare solutions of the test compound (this compound), the enzyme (AChE from human erythrocytes or BChE from human serum), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the enzyme solution.

  • Inhibitor Incubation: Add various concentrations of this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). A control group without the inhibitor is also prepared.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Absorbance Measurement: Immediately measure the absorbance of the wells at a specific wavelength (e.g., 412 nm) using a microplate reader. Readings are taken at regular intervals for a set duration.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound. The IC50 value is then calculated from the dose-response curve.

G cluster_0 Experimental Workflow: Cholinesterase Inhibition Assay reagents Prepare Reagents (this compound, Enzyme, Substrate, DTNB) setup Set up 96-well plate (Buffer, DTNB, Enzyme) reagents->setup incubation Add this compound Incubate setup->incubation reaction Add Substrate Initiate Reaction incubation->reaction measurement Measure Absorbance (412 nm) reaction->measurement analysis Calculate Inhibition % Determine IC50 measurement->analysis

Workflow for determining cholinesterase inhibitory activity.

Anticancer Activity: Induction of Apoptosis in Leukemia Cells

This compound has demonstrated potent cytotoxic activity against the human promyelocytic leukemia cell line, HL-60.[1] While direct mechanistic studies on this compound are limited, research on the structurally similar compound, isolancifolide, provides a strong putative mechanism involving the induction of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Data: Cytotoxic Potency
Cell LineIC50 Value (µM)
HL-600.33[1]
Putative Signaling Pathway of Apoptosis Induction

Based on studies of related compounds in HL-60 cells, this compound likely induces apoptosis through a multi-faceted signaling cascade:

  • Extrinsic (Death Receptor) Pathway: Activation of caspase-8.

  • Intrinsic (Mitochondrial) Pathway: Loss of mitochondrial membrane potential, leading to the release of cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.

  • Common Pathway: Both pathways converge on the activation of the executioner caspase-3, which then leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation and cell death.

G cluster_1 Putative Apoptotic Signaling Pathway of this compound in HL-60 Cells cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound caspase8 Caspase-8 activation This compound->caspase8 mito Loss of Mitochondrial Membrane Potential This compound->mito caspase3 Caspase-3 activation caspase8->caspase3 cyto_c Cytochrome c release mito->cyto_c smac Smac/DIABLO release mito->smac cyto_c->caspase3 smac->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Proposed apoptotic pathway of this compound in HL-60 cells.

Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

General Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the expression levels and cleavage (activation) of key apoptotic proteins.

General Procedure:

  • Protein Extraction: Lyse this compound-treated and untreated HL-60 cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., caspase-3, cleaved caspase-3, PARP, cleaved PARP).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then captured using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Anti-inflammatory Activity: Inhibition of TLR/NF-κB and MAPK Signaling

While direct studies on the anti-inflammatory mechanism of this compound are not yet available, research on the structurally analogous coumestan, isotrifoliol, provides a detailed putative mechanism. Isotrifoliol has been shown to exert anti-inflammatory effects by suppressing the Toll-like Receptor (TLR)/Nuclear Factor-kappa B (NF-κB) and TLR/Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-induced macrophages.

Putative Anti-inflammatory Signaling Pathway

This compound is hypothesized to inhibit the inflammatory response through the following steps:

  • Inhibition of Upstream TLR Signaling: this compound may suppress the expression of key TLR signaling components such as TNF receptor-associated factor 6 (TRAF6), transforming growth factor beta-activated kinase 1 (TAK1), and TAK1 binding proteins (TAB2 and TAB3).

  • Suppression of NF-κB Activation: By inhibiting the upstream signaling, this compound likely prevents the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation and activation of the NF-κB p65 subunit.

  • Inhibition of MAPK Phosphorylation: this compound is also proposed to suppress the phosphorylation of key MAPK proteins, specifically extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK.

  • Downregulation of Pro-inflammatory Mediators: The inhibition of the NF-κB and MAPK pathways leads to a reduction in the expression and production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).

G cluster_2 Putative Anti-inflammatory Signaling Pathway of this compound cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 traf6 TRAF6 tlr4->traf6 This compound This compound tak1 TAK1/TAB2/TAB3 This compound->tak1 inhibition traf6->tak1 ikb IκBα phosphorylation (inhibited) tak1->ikb erk ERK1/2 phosphorylation (inhibited) tak1->erk p38 p38 phosphorylation (inhibited) tak1->p38 nfkb NF-κB p65 nuclear translocation (inhibited) ikb->nfkb mediators Pro-inflammatory Mediators (iNOS, COX-2, IL-1β, IL-6, TNF-α) (downregulated) nfkb->mediators erk->mediators p38->mediators

Proposed anti-inflammatory signaling pathway of this compound.

Vasorelaxant Effect: A Potential Role in Cardiovascular Health

This compound has been shown to exhibit dose-dependent vasorelaxant effects on rat aortic rings pre-constricted with KCl or norepinephrine.[1] The precise molecular mechanism underlying this effect has not been fully elucidated for this compound. However, based on the known mechanisms of other natural vasorelaxants, a plausible mechanism can be proposed.

Quantitative Data: Vasorelaxant Potency
TissuePre-constricting AgentEC50 Range (µg/mL)
Rat Aortic RingsKCl or Norepinephrine36.36 - 74.51[1]
Putative Vasorelaxant Mechanism

The vasorelaxant effect of this compound may involve one or a combination of the following pathways:

  • Endothelium-Dependent Pathway: this compound may stimulate endothelial cells to produce and release nitric oxide (NO). NO then diffuses into the adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in a decrease in intracellular calcium levels and desensitization of the contractile machinery, leading to vasorelaxation.

  • Endothelium-Independent Pathway: this compound may directly act on the vascular smooth muscle cells by:

    • Blocking Calcium Channels: Inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels.

    • Opening Potassium Channels: Activating potassium channels, leading to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels.

G cluster_3 Putative Vasorelaxant Mechanisms of this compound cluster_endo Endothelium-Dependent cluster_smc Vascular Smooth Muscle Cell This compound This compound ec Endothelial Cell This compound->ec ca_channel L-type Ca2+ channel (inhibited) This compound->ca_channel k_channel K+ channel (activated) This compound->k_channel enos eNOS activation ec->enos no NO production enos->no sgc sGC activation no->sgc cgmp ↑ cGMP sgc->cgmp pkg PKG activation cgmp->pkg ca_in ↓ [Ca2+]i pkg->ca_in relaxation Vasorelaxation ca_in->relaxation ca_channel->ca_in hyperpol Hyperpolarization k_channel->hyperpol hyperpol->ca_channel

Proposed vasorelaxant mechanisms of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with multiple biological activities. Its selective inhibition of BChE warrants further investigation for its potential in treating neurodegenerative diseases. The potent anticancer activity against HL-60 cells, likely through the induction of apoptosis, suggests its potential as a lead compound for leukemia treatment. Furthermore, its putative anti-inflammatory and demonstrated vasorelaxant properties indicate a broader therapeutic potential.

Future research should focus on elucidating the precise molecular mechanisms of this compound directly. This includes detailed studies on its effects on the specific signaling pathways outlined in this whitepaper. In vivo studies are also crucial to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. A thorough understanding of its mechanisms of action will be essential for the successful development of this compound as a therapeutic agent.

References

Isograndifoliol and its Interaction with Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isograndifoliol, a naturally occurring norditerpenoid, has garnered attention within the scientific community for its selective inhibitory activity against cholinesterases. This technical guide provides an in-depth overview of the acetylcholinesterase (AChE) inhibitory properties of this compound, presenting quantitative data, detailed experimental methodologies, and a summary of the current understanding of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of neuropharmacology, drug discovery, and natural product chemistry.

Quantitative Data on Cholinesterase Inhibition

This compound exhibits a notable selectivity profile, demonstrating significantly higher potency for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). The inhibitory activities are summarized in the table below.

EnzymeIC50 (µM)Source Organism for this compoundReference
Acetylcholinesterase (AChE)342.9Perovskia atriplicifolia Benth.[1][2]
Butyrylcholinesterase (BChE)0.9Perovskia atriplicifolia Benth.[1][2]

Experimental Protocols

The determination of the acetylcholinesterase inhibitory activity of this compound is typically performed using a modification of the spectrophotometric method developed by Ellman. Below are detailed protocols for the isolation of this compound and the subsequent enzyme inhibition assay.

Isolation of this compound from Perovskia atriplicifolia

This compound is a natural product isolated from the roots of Perovskia atriplicifolia Benth., a plant species belonging to the Lamiaceae family. The general procedure for the extraction and isolation of norditerpenoids, including this compound, from this plant is as follows:

  • Extraction: Air-dried and powdered roots of P. atriplicifolia are subjected to extraction with a suitable organic solvent, such as n-hexane or ethanol, at room temperature.[3]

  • Fractionation: The resulting crude extract is then fractionated using column chromatography over silica gel.[3] A gradient elution system with a mixture of non-polar and progressively more polar solvents (e.g., n-hexane and ethyl acetate) is employed to separate the constituents based on their polarity.

  • Purification: Fractions containing the compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[3] The eluate is monitored by a UV detector, and fractions corresponding to individual peaks are collected.

  • Identification: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

G plant Perovskia atriplicifolia (Roots) extraction Solvent Extraction (e.g., n-hexane) plant->extraction fractionation Silica Gel Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification identification Spectroscopic Analysis (NMR, MS) purification->identification This compound This compound identification->this compound

Caption: Workflow for the isolation of this compound.
Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)

This assay is typically performed in a 96-well microplate format to allow for high-throughput screening.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus), Type VI-S, lyophilized powder (Sigma-Aldrich or equivalent).

  • Acetylthiocholine iodide (ATCI), substrate (Sigma-Aldrich or equivalent).

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) (Sigma-Aldrich or equivalent).

  • This compound (test compound).

  • Donepezil or Galantamine (positive control).

  • Tris-HCl buffer (50 mM, pH 8.0).

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the assay buffer.

  • Assay Protocol (per well):

    • Add 25 µL of the test compound solution (or buffer for control) to a well of the 96-well plate.

    • Add 50 µL of DTNB solution.

    • Add 25 µL of AChE solution.

    • Mix the contents of the well and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • The rate of the reaction (change in absorbance per unit time) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis AChE AChE Solution AddAChE Add AChE AChE->AddAChE ATCI ATCI Solution AddATCI Add ATCI (Start Reaction) ATCI->AddATCI DTNB DTNB Solution AddDTNB Add DTNB DTNB->AddDTNB Inhibitor This compound Solutions AddInhibitor Add Inhibitor/ Control Inhibitor->AddInhibitor AddInhibitor->AddDTNB AddDTNB->AddAChE Preincubation Pre-incubate AddAChE->Preincubation Preincubation->AddATCI Measure Measure Absorbance (412 nm) AddATCI->Measure CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition CalcIC50 Determine IC50 CalcInhibition->CalcIC50

Caption: Experimental workflow for the AChE inhibition assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound in inhibiting acetylcholinesterase is through direct interaction with the enzyme, thereby preventing the hydrolysis of the neurotransmitter acetylcholine. The increased availability of acetylcholine in the synaptic cleft enhances cholinergic neurotransmission.

Currently, there is a lack of specific studies in the published scientific literature detailing the direct impact of this compound on specific downstream signaling pathways as a result of its acetylcholinesterase inhibition. However, the general consequences of enhanced cholinergic signaling are well-documented and are presumed to be the basis of the potential neuroprotective effects of AChE inhibitors.

Enhanced cholinergic signaling can modulate various downstream pathways, including:

  • Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway: This pathway is crucial for promoting cell survival and neuronal plasticity.

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway is involved in cell proliferation, differentiation, and survival.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: This pathway is a key regulator of the cellular antioxidant response, and some AChE inhibitors have been shown to modulate its activity, providing neuroprotection against oxidative stress.[4][5]

It is important to note that while these pathways are known to be influenced by cholinergic activity, direct experimental evidence linking this compound to the modulation of these specific pathways is not yet available. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by this compound.

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Hydrolysis Hydrolysis ACh Acetylcholine (ACh) ACh->Hydrolysis CholinergicReceptors Cholinergic Receptors ACh->CholinergicReceptors Activation SignalingPathways Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) CholinergicReceptors->SignalingPathways Neuroprotection Potential Neuroprotective Effects SignalingPathways->Neuroprotection

Caption: Proposed mechanism of this compound's action.

Conclusion

This compound presents an interesting profile as a selective inhibitor of butyrylcholinesterase with moderate activity against acetylcholinesterase. The data and protocols presented in this guide offer a foundation for further investigation into its therapeutic potential, particularly in the context of neurodegenerative diseases where cholinesterase inhibition is a validated therapeutic strategy. Future research should focus on elucidating the specific molecular interactions between this compound and cholinesterases, as well as exploring its effects on downstream signaling pathways to fully understand its neuroprotective capabilities.

References

Isograndifoliol's Vasorelaxant Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasorelaxant properties of isograndifoliol, a diterpenoid compound. The information presented herein is intended to support research and development efforts in the field of cardiovascular pharmacology.

Core Findings on Vasorelaxant Activity

This compound, a diterpenoid isolated from the roots of Salvia grandifolia, has demonstrated significant vasorelaxant effects in ex vivo studies.[1] The compound elicits a dose-dependent relaxation of rat aortic rings that have been pre-constricted with either potassium chloride (KCl) or norepinephrine.[1] This suggests a direct action on the vascular smooth muscle.

Quantitative Data Summary

The potency of this compound's vasorelaxant effect is summarized by its half-maximal effective concentration (EC50) values. These values represent the concentration of this compound required to achieve 50% of the maximal relaxation response in pre-contracted aortic rings.

Pre-constricting AgentEC50 (µg/mL)
Potassium Chloride (KCl)36.36 - 74.51
Norepinephrine36.36 - 74.51
Data sourced from Kang J, et al. Phytochemistry. 2015 Aug;116:337-348.[1]

Experimental Protocols

The vasorelaxant activity of this compound was assessed using standard organ bath pharmacology techniques. The following provides a detailed methodology based on typical experimental setups for such studies.

Aortic Ring Preparation
  • Animal Model: Male Wistar rats are commonly used.

  • Tissue Isolation: The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

  • Ring Preparation: The aorta is cleaned of adhering connective and fatty tissues, and cut into rings of approximately 2-4 mm in width.

  • Endothelium Removal (for specific experiments): In some rings, the endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire or forceps. The successful removal is confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).

Organ Bath Assay
  • Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer.

  • Buffer Composition: The buffer is maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

  • Tension Recording: One hook is fixed to the bottom of the chamber, while the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. The buffer is changed every 15-20 minutes.

Vasorelaxation Studies
  • Pre-constriction: After equilibration, the aortic rings are contracted with a submaximal concentration of a vasoconstrictor agent, typically KCl (e.g., 60 mM) or norepinephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once the contraction reaches a stable plateau, this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by KCl or norepinephrine. The EC50 values are then calculated by non-linear regression analysis of the concentration-response curves.

Visualizing the Processes

Experimental Workflow

experimental_workflow cluster_preparation Tissue Preparation cluster_assay Organ Bath Assay cluster_data Data Acquisition & Analysis Aorta_Isolation Aorta Isolation Ring_Preparation Aortic Ring Preparation Aorta_Isolation->Ring_Preparation Mounting Mounting in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Pre_constriction Pre-constriction (KCl or NE) Equilibration->Pre_constriction Isograndifoliol_Addition Cumulative this compound Addition Pre_constriction->Isograndifoliol_Addition Tension_Recording Tension Recording Isograndifoliol_Addition->Tension_Recording Data_Analysis Concentration-Response Curve & EC50 Calculation Tension_Recording->Data_Analysis

Caption: A flowchart outlining the key steps in the ex vivo assessment of this compound's vasorelaxant effects.

Putative Signaling Pathways of Vasorelaxation

While the precise signaling pathway for this compound has not been fully elucidated, based on the known mechanisms of other diterpenoids, a potential mechanism can be hypothesized. Diterpenoids often induce vasorelaxation through endothelium-independent mechanisms, primarily involving the blockade of calcium channels in vascular smooth muscle cells.

Hypothesized Mechanism of Action

signaling_pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound Ca_Channel Voltage-gated Ca2+ Channels This compound->Ca_Channel Inhibition This compound->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Muscle Relaxation Ca_Channel->Relaxation Leads to MLCK_Activation MLCK Activation Ca_Influx->MLCK_Activation Contraction Muscle Contraction MLCK_Activation->Contraction

Caption: A putative signaling pathway for this compound-induced vasorelaxation, highlighting the potential inhibition of calcium influx.

Further Research Directions: To fully elucidate the mechanism of action of this compound, further studies are warranted. These could include:

  • Investigating the role of the endothelium by comparing responses in endothelium-intact and endothelium-denuded aortic rings.

  • Exploring the involvement of other signaling pathways, such as the nitric oxide/cGMP pathway and the opening of potassium channels, using specific inhibitors.

  • Conducting in vivo studies to confirm the hypotensive effects of this compound in animal models of hypertension.

This technical guide provides a foundational understanding of the vasorelaxant effects of this compound. The provided data and protocols can serve as a valuable resource for scientists engaged in the discovery and development of novel cardiovascular therapeutics.

References

Isograndifoliol: An Examination of Its Anti-Tumor and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Isograndifoliol, a naturally occurring diterpenoid, has emerged as a compound of interest within the scientific community for its potential anti-tumor and cytotoxic activities. This technical guide synthesizes the current, albeit limited, publicly available data on this compound and related compounds to provide a foundational understanding for researchers and professionals in drug development. Due to the nascent stage of research specifically focused on this compound, this paper also draws upon data from structurally similar and more extensively studied diterpenoids to infer potential mechanisms of action and guide future research directions. The available information suggests that this compound may exert its effects through the induction of apoptosis and cell cycle arrest, warranting further investigation into its therapeutic potential.

Introduction

The search for novel, effective, and less toxic anti-cancer agents has led to the extensive exploration of natural products. Diterpenoids, a class of chemical compounds found in a variety of plants, have demonstrated significant promise in this area. This compound is one such diterpenoid, though it remains one of the less characterized members of this family. This document aims to consolidate the existing knowledge on the anti-tumor and cytotoxic properties of this compound, present available quantitative data, detail relevant experimental methodologies, and visualize potential signaling pathways involved in its mechanism of action.

Cytotoxic Activity of this compound and Related Compounds

Quantitative assessment of a compound's cytotoxicity is crucial for determining its potential as an anti-cancer agent. This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in the public domain, preliminary reports suggest it possesses anti-tumor effects.

To provide a comparative context, the cytotoxic activities of the structurally related and well-studied diterpenoid, andrographolide, are presented. It is important to note that these values are for a different compound and should be used as a reference for the potential range of activity for this class of molecules.

Table 1: Cytotoxicity (IC50) of Andrographolide Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Breast Cancer63.19 ± 0.0324
32.90 ± 0.0248
31.93 ± 0.0472
MDA-MB-231Breast Cancer65.00 ± 0.0224
37.56 ± 0.0348
30.56 ± 0.0372
DBTRG-05MGGlioblastoma13.95 - 27.9Not Specified

Note: The data presented in this table is for andrographolide and is intended to serve as a proxy due to the limited availability of specific data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the anti-tumor and cytotoxic activity of compounds like this compound.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for specific time intervals (e.g., 24, 48, 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (typically 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This method is used to detect and differentiate between apoptotic and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

  • Protocol:

    • Treat cells with the test compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat them with RNase to prevent staining of RNA.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the actions of other natural compounds, particularly terpenoids, provide a framework for potential mechanisms. These often involve the induction of apoptosis and cell cycle arrest through the modulation of key regulatory proteins.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anti-cancer agents function by triggering this pathway.

This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Promotes Cytochrome c release Bcl2->Mitochondria Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Compounds that can induce cell cycle arrest prevent cancer cells from proliferating.

This compound This compound p53 p53 This compound->p53 Activates p21 p21 p53->p21 Upregulates CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits Arrest Cell Cycle Arrest (G1/S or G2/M) p21->Arrest Induces CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Promotes

Caption: A potential mechanism of this compound-induced cell cycle arrest.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound is a promising candidate for further investigation as an anti-tumor agent. Its potential to induce apoptosis and cause cell cycle arrest in cancer cells aligns with the mechanisms of many successful chemotherapeutic drugs.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound. This includes detailed studies on its effects on apoptotic and cell cycle regulatory proteins.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models of cancer.

  • Synergistic Studies: Investigating the potential of this compound to enhance the efficacy of existing chemotherapy drugs.

A more thorough understanding of the anti-tumor and cytotoxic properties of this compound will be critical in determining its potential for clinical development.

Isograndifoliol: A Promising Kaurane Diterpene for Neurodegenerative Disease Intervention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isograndifoliol, a kaurane diterpene isolated from plants of the Pterocaulon genus, has emerged as a compound of significant interest in the field of neurodegenerative diseases. Its primary established mechanism of action is the selective inhibition of butyrylcholinesterase (BChE) and moderate inhibition of acetylcholinesterase (AChE), key enzymes in the cholinergic system implicated in the cognitive decline associated with Alzheimer's disease. Beyond its impact on cholinergic signaling, the chemical classification of this compound as an ent-kaurane diterpenoid suggests a strong potential for anti-neuroinflammatory activity. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its quantitative data, detailed experimental protocols for its evaluation, and the putative signaling pathways it may modulate in the context of neurodegenerative disease models.

Core Data Summary

The primary quantitative data available for this compound centers on its potent and selective inhibition of cholinesterases.

CompoundTarget EnzymeIC50 Value
This compoundButyrylcholinesterase (BChE)0.9 µM
This compoundAcetylcholinesterase (AChE)342.9 µM

Mechanism of Action and Signaling Pathways

Cholinesterase Inhibition

This compound's primary characterized mechanism is the inhibition of cholinesterases. By inhibiting BChE and to a lesser extent AChE, this compound can increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease to improve cognitive function. The significant selectivity for BChE may offer a nuanced therapeutic profile, as the role of BChE in the progression of neurodegeneration is increasingly recognized.

This compound This compound BChE BChE This compound->BChE Inhibits (IC50 = 0.9 µM) AChE AChE This compound->AChE Inhibits (IC50 = 342.9 µM) Acetylcholine Acetylcholine BChE->Acetylcholine Hydrolyzes AChE->Acetylcholine Hydrolyzes Cholinergic_Signaling Cholinergic_Signaling Acetylcholine->Cholinergic_Signaling Enhances

This compound's primary mechanism of cholinesterase inhibition.

Putative Anti-Neuroinflammatory Effects via NF-κB and MAPK Signaling

Based on studies of structurally related ent-kaurane diterpenoids, this compound is predicted to exert significant anti-neuroinflammatory effects.[1][2][3][4] In neurodegenerative diseases, microglial activation is a key driver of neuroinflammation, leading to the production of pro-inflammatory mediators that contribute to neuronal damage. Ent-kaurane diterpenes have been shown to inhibit the activation of microglial cells, thereby reducing the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] This inhibition is often mediated through the downregulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

cluster_0 Microglial Cell LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway iNOS_COX2 iNOS, COX-2 NFkB_pathway->iNOS_COX2 Cytokines TNF-α, IL-1β, IL-6 NFkB_pathway->Cytokines MAPK_pathway->iNOS_COX2 MAPK_pathway->Cytokines NO_PGE2 NO, PGE2 iNOS_COX2->NO_PGE2 Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NO_PGE2->Neuroinflammation This compound This compound This compound->NFkB_pathway Inhibits (Predicted) This compound->MAPK_pathway Inhibits (Predicted)

Predicted anti-neuroinflammatory signaling pathways modulated by this compound.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining acetylcholinesterase and butyrylcholinesterase activity.

Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or S-Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of enzymes, substrates, DTNB, this compound, and the positive control in the appropriate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

  • Add the enzyme (AChE or BChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow Cholinesterase Inhibition Assay Workflow A Prepare Reagents B Add Buffer, DTNB, and this compound to Plate A->B C Add Cholinesterase Enzyme B->C D Incubate C->D E Add Substrate (ATCI/BTCI) D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Workflow for the cholinesterase inhibition assay.

In Vitro Neuroinflammation Model (LPS-Stimulated BV-2 Microglia)

This model is widely used to screen compounds for their anti-neuroinflammatory properties.

Cell Culture:

  • BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Experimental Procedure:

  • Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, larger plates for protein and RNA extraction).

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Perform downstream analyses to assess inflammation.

Downstream Analyses:

  • Cell Viability Assay (MTT Assay): To ensure that the observed effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Assay (Griess Reagent): Measure the accumulation of nitrite in the culture medium as an indicator of NO production.

  • Western Blot Analysis: To determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant.

cluster_workflow In Vitro Neuroinflammation Workflow A Culture BV-2 Microglial Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate C->D E Downstream Analyses D->E F MTT Assay (Viability) E->F G Griess Assay (NO) E->G H Western Blot (iNOS, COX-2) E->H I ELISA (Cytokines) E->I

Workflow for assessing anti-neuroinflammatory effects in vitro.

Future Directions

While the cholinesterase inhibitory activity of this compound is a significant finding, further research is imperative to fully elucidate its therapeutic potential in neurodegenerative diseases. Key areas for future investigation include:

  • In-depth Neuroinflammation Studies: Direct evaluation of this compound's effects on microglial activation and the production of a broader range of inflammatory mediators in vitro and in vivo.

  • Signaling Pathway Analysis: Delineating the precise molecular mechanisms by which this compound modulates the NF-κB and MAPK pathways, and exploring its potential interaction with other relevant pathways such as the Nrf2 antioxidant response pathway.

  • In Vivo Efficacy Studies: Assessing the ability of this compound to cross the blood-brain barrier and its efficacy in animal models of Alzheimer's and Parkinson's disease, evaluating cognitive and motor function, as well as neuropathological hallmarks.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for neurodegenerative diseases. Its dual action as a cholinesterase inhibitor and a putative anti-neuroinflammatory agent positions it as a multi-target compound, a highly desirable characteristic for complex multifactorial diseases like Alzheimer's. The detailed experimental protocols and understanding of its potential signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and unlock the full therapeutic potential of this promising natural product.

References

A Comprehensive Review of Kaurane Diterpenoids: From Biosynthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaurane diterpenoids, particularly the ent-kaurane series, represent a large and structurally diverse class of natural products with significant therapeutic potential. First discovered in 1961, over 1300 of these compounds have been identified, primarily from plant genera such as Isodon, but also from families like Annonaceae and Asteraceae.[1][2][3] These tetracyclic diterpenes, characterized by a perhydrophenanthrene core fused to a cyclopentane ring, have garnered substantial attention for their wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antibacterial, and antifungal effects.[1][2][4][5] Oridonin, a well-studied ent-kaurane diterpenoid, has even entered Phase I clinical trials in China for its anticancer properties.[1][6] This technical guide provides an in-depth review of the biosynthesis, key biological activities, and mechanisms of action of kaurane diterpenoids. It includes detailed experimental protocols for their extraction, isolation, and bioactivity assessment, presents quantitative data in structured tables, and utilizes pathway diagrams to illustrate their molecular interactions, offering a valuable resource for researchers in natural product chemistry and drug development.

Chemistry and Biosynthesis

Kaurane diterpenoids are tetracyclic compounds built upon a distinctive 6/6/6/5 ring system.[7] The core structure consists of three fused six-membered rings (A, B, and C) and one five-membered ring (D).[1] The term "ent-kaurane" refers to the enantiomeric form of the kaurane skeleton, which is the most common configuration found in nature.[2][8] This fundamental scaffold is biosynthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[2]

The biosynthesis begins with the cyclization of GGPP, a process catalyzed by two key enzymes. First, copalyl diphosphate synthase (CPS) converts GGPP to ent-copalyl diphosphate (ent-CPP). Subsequently, ent-kaurene synthase (KS) facilitates a second cyclization of ent-CPP to form the parent hydrocarbon, ent-kaurene.[2] The vast structural diversity observed in this class of compounds arises from subsequent modifications to the ent-kaurane skeleton, such as oxidations, C-C bond cleavages, and rearrangements, which introduce various functional groups and alter the compound's biological activity.[2][9]

Kaurane Biosynthesis cluster_enzymes Key Enzymes cluster_modifications Modifications GGPP Geranylgeranyl Pyrophosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP entKaurene ent-Kaurene entCPP->entKaurene Kauranes Diverse ent-Kaurane Diterpenoids entKaurene->Kauranes CPS CPS CPS->GGPP KS KS KS->entCPP Mods Oxidation, Rearrangement, etc. Mods->entKaurene

Biosynthesis of the ent-Kaurane Skeleton.

Biological Activities and Mechanisms of Action

Kaurane diterpenoids exhibit a remarkable range of biological activities, making them promising candidates for drug discovery. Their effects are primarily attributed to their ability to modulate key cellular signaling pathways involved in cancer, inflammation, and microbial infections.

Anticancer Activity

The anticancer properties of ent-kaurane diterpenoids are the most extensively studied. These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, autophagy, and the inhibition of metastasis.[1][6]

  • Apoptosis Induction: Many ent-kauranes trigger programmed cell death in cancer cells by modulating the expression of key apoptotic proteins. This often involves downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to an increased Bax/Bcl-2 ratio.[6] This change in balance facilitates the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3, -8, -9) and Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[1]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most commonly G1/S or G2/M.[1] This is achieved by modulating the levels of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs), as well as their inhibitors like p21 and p53.[1] For instance, longikaurin A was found to induce G2/M phase arrest by decreasing the expression of Cyclin B1 and Cdc2 proteins.[1]

  • Inhibition of Metastasis: Ent-kauranes can prevent cancer cells from invading surrounding tissues and spreading to distant organs. They achieve this by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix.[1][6] They also inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[1]

Apoptosis Induction by Kaurane Diterpenoids Kaurane ent-Kaurane Diterpenoid Bcl2 Bcl-2 (Anti-apoptotic) Kaurane->Bcl2 Inh Bax Bax (Pro-apoptotic) Kaurane->Bax Act Mito Mitochondria Bcl2->Mito Inh Bax->Mito Act CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Act Casp3 Caspase-3 Casp9->Casp3 Act PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Anticancer Mechanism - Induction of Apoptosis.
Table 1: Anticancer Activity of Selected Kaurane Diterpenoids

CompoundCancer Cell LineActivity (IC₅₀)Reference
OridoninHepG2 (Liver)25.7 µM[10]
Eriocalyxin BSW1116 (Colon)Not specified (inhibits proliferation)[1]
Longikaurin ASMMC-7721 (Liver)Not specified (suppressed tumor growth)[1]
OZ (Unnamed)Molt4 (Leukemia)5.00 µM[1]
Daphgenkin ASW620 (Colon)3.0 µM[11]
Corymbulosin IMDA-MB-231 (Breast)0.45-6.39 µM (range for multiple compounds)[11]
16-Hydroxy-pentandralactoneA549 (Lung)6.4-11.4 µM (range for multiple cell lines)[11]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and kaurane diterpenoids have shown significant potential as anti-inflammatory agents.[2][9] Their mechanism primarily involves the suppression of inflammatory mediators and the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).[2][12]

  • Inhibition of Inflammatory Mediators: Compounds like kaurenoic acid dose-dependently inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[2][13] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their production.[2]

  • Modulation of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), inhibitor proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several kaurane diterpenoids have been shown to block the phosphorylation and subsequent activation of NF-κB, thereby preventing this inflammatory cascade.[7][12]

NFkB Inhibition by Kaurane Diterpenoids cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS IKK IKK Phosphorylation LPS->IKK Kaurane ent-Kaurane Diterpenoid Kaurane->IKK Inh IkB IκB Degradation IKK->IkB NFkB_trans NF-κB Translocation IkB->NFkB_trans Gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_trans->Gene_exp

Anti-inflammatory Mechanism - Inhibition of the NF-κB Pathway.
Table 2: Anti-inflammatory Activity of Selected Kaurane Diterpenoids

CompoundAssay SystemActivity (IC₅₀)Reference
Noueloside F (Compound 6)NO production inhibition (LPS-induced)3.84 µM[14]
Compound 15 (unnamed)NO production inhibition (LPS-induced)3.19 µM[14]
Kaurenoic AcidNO production inhibitionDose-dependent inhibition[2]
ent-17-hydroxy-15-oxokauran-19-oic acidNO, TNF-α, IL-6 inhibition (LPS-induced)Significant inhibition[12]
Compound 1 (from P. multifida)NO production inhibition (LPS-induced)Significant inhibition[13]
Compound 7 (from P. multifida)NO production inhibition (LPS-induced)Significant inhibition[13]
Other Biological Activities

Beyond their anticancer and anti-inflammatory effects, kaurane diterpenoids have demonstrated a variety of other promising biological activities:

  • Antibacterial Activity: Several kauranes show inhibitory activity against pathogenic bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[15]

  • Hedgehog Signaling Inhibition: A screen of natural products identified eight ent-kaurane diterpenoids as novel antagonists of the Hedgehog (Hh) signaling pathway, which is a key target in cancer drug discovery.[16]

Experimental Protocols

Extraction and Isolation of Kaurane Diterpenoids

The isolation of kaurane diterpenoids from plant material typically follows a multi-step process involving extraction, fractionation, and purification.

General Protocol:

  • Drying and Pulverization: The plant material (e.g., leaves, stems) is dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent, often sequentially with solvents of increasing polarity or directly with ethanol or acetone.[15][17] Reflux or ultrasound-assisted extraction methods can be employed to improve efficiency.[15][18]

  • Fractionation: The crude extract is concentrated under reduced pressure and then fractionated. This is commonly done by liquid-liquid partitioning (e.g., with ethyl acetate) or by column chromatography over silica gel.[15][18]

  • Purification: The resulting fractions are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 gel chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compounds.[15][18]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[15][17]

Isolation Workflow Plant Plant Material (Dried, Powdered) Extract Solvent Extraction (e.g., Ethanol, Acetone) Plant->Extract Crude Crude Extract Extract->Crude Fraction Fractionation (e.g., Column Chromatography) Crude->Fraction Fractions Fractions Fraction->Fractions Purify Purification (e.g., HPLC, Sephadex) Fractions->Purify Pure Pure Kaurane Diterpenoids Purify->Pure Elucidate Structure Elucidation (NMR, MS) Pure->Elucidate

General Experimental Workflow for Isolation.
Key Bioactivity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential (IC₅₀ value) of a compound.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the kaurane diterpenoid for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

This assay measures the amount of nitrite (a stable product of NO) in cell culture supernatants to quantify NO production, typically in LPS-stimulated macrophage cell lines like RAW 264.7.

Protocol:

  • Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate. The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubating for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected from each well.

  • Griess Reaction: An equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

  • Incubation and Measurement: After a short incubation period at room temperature, the absorbance is measured at ~540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Bcl-2, NF-κB).

Protocol:

  • Protein Extraction: Cells are treated with the kaurane diterpenoid, then lysed to extract total protein. Protein concentration is determined using a method like the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Conclusion and Future Outlook

Kaurane diterpenoids are a rich source of bioactive molecules with significant therapeutic promise, particularly in the fields of oncology and inflammation. Their ability to modulate multiple critical signaling pathways underscores their potential as multi-target drug leads. While compounds like oridonin have advanced to clinical trials, the vast majority of the over 1300 known kauranes remain underexplored.[1]

Future research should focus on several key areas. Firstly, a systematic evaluation of the biological activities of a wider range of isolated kaurane diterpenoids is necessary to uncover new therapeutic potentials. Secondly, detailed mechanistic studies are required to fully elucidate the molecular targets and pathways for the most potent compounds. Finally, advances in synthetic chemistry and metabolic engineering could provide sustainable access to these complex molecules and their analogs, facilitating structure-activity relationship (SAR) studies and the development of optimized drug candidates.[5][19] The continued investigation of this fascinating class of natural products holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

Methodological & Application

Synthesis and Derivatization of Isograndifoliol: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isograndifoliol, a drimane-type sesquiterpenoid, has garnered significant interest within the scientific community due to its notable biological activities. Primarily recognized as a potent and selective inhibitor of butyrylcholinesterase (BChE), it holds promise for the development of therapeutic agents targeting neurodegenerative diseases. Furthermore, this compound has demonstrated anti-tumor and vasorelaxant properties, expanding its potential applications in medicinal chemistry. This document provides a detailed overview of the current knowledge on the synthesis and derivatization of this compound, aimed at guiding researchers in the exploration of its therapeutic potential.

Despite extensive literature searches, a specific total synthesis for this compound has not been reported in publicly accessible scientific journals. Therefore, this document will focus on general synthetic strategies applicable to the drimane sesquiterpenoid scaffold and established methods for the derivatization of structurally related sesquiterpene lactones.

Biological Activity of this compound

This compound exhibits a range of biological effects, with its potent and selective inhibition of BChE being the most prominent. This activity suggests its potential as a lead compound for the development of drugs for Alzheimer's disease and other dementias where BChE activity is implicated. Additionally, its reported anti-tumor and vasorelaxant effects warrant further investigation to elucidate the underlying mechanisms and potential therapeutic applications.

General Synthetic Strategies for Drimane Sesquiterpenoids

The synthesis of the drimane core, the foundational structure of this compound, has been a subject of extensive research. These strategies often serve as a starting point for the synthesis of various drimane sesquiterpenoids. A common approach involves the construction of the decalin ring system, which is the bicyclic core of these molecules.

A representative workflow for the synthesis of a drimane core, which could be adapted for this compound, is depicted below. This generalized pathway highlights the key transformations typically employed in the synthesis of such molecules.

G A Acyclic Precursor B Monocyclic Intermediate A->B Cyclization C Decalin Core (Drimane Skeleton) B->C Annulation D Functional Group Interconversion C->D Stereoselective Modifications E This compound (Target Molecule) D->E Final Functionalization

Figure 1. A generalized synthetic workflow for accessing the drimane skeleton, potentially applicable to the synthesis of this compound.

Derivatization of Sesquiterpene Lactones

While specific derivatization methods for this compound are not available, general protocols for the modification of other sesquiterpene lactones can be applied to explore structure-activity relationships (SAR) and optimize biological activity. The presence of hydroxyl and lactone functionalities in this compound provides handles for various chemical transformations.

General Protocol for Derivatization

The following is a generalized protocol for the derivatization of a hydroxyl group in a sesquiterpene lactone, which could be adapted for this compound.

Materials:

  • This compound (or related sesquiterpene lactone)

  • Acylating or alkylating agent (e.g., acid chloride, acid anhydride, alkyl halide)

  • Base (e.g., pyridine, triethylamine, DMAP)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve the sesquiterpene lactone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating or alkylating agent to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Table 1: Potential Derivatization Reactions for this compound

Functional GroupReagent and ConditionsPotential Derivative
HydroxylAcetic anhydride, pyridineAcetate ester
HydroxylBenzoyl chloride, triethylamine, DMAPBenzoate ester
HydroxylMethyl iodide, sodium hydrideMethyl ether
LactoneLithium aluminium hydrideDiol

Signaling Pathways and Experimental Workflows

The biological activity of this compound and its derivatives can be evaluated through various in vitro and in vivo assays. For instance, its BChE inhibitory activity can be assessed using Ellman's method. The anti-tumor effects can be studied using cancer cell lines and cytotoxicity assays such as the MTT assay. The signaling pathways involved in its anti-tumor activity could potentially involve apoptosis induction or cell cycle arrest, which can be investigated using techniques like flow cytometry and Western blotting.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A This compound Derivative B Enzyme Inhibition Assay (e.g., BChE) A->B C Cell-Based Assay (e.g., Cytotoxicity) A->C D Mechanism of Action Studies C->D E Animal Model of Disease D->E Lead Compound Selection F Pharmacokinetic Studies E->F G Efficacy and Toxicity Assessment E->G

Figure 2. A logical workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound represents a promising natural product scaffold for the development of new therapeutic agents. While a specific total synthesis has yet to be reported, established synthetic strategies for drimane sesquiterpenoids provide a roadmap for its potential synthesis. Furthermore, general derivatization methods for sesquiterpene lactones can be employed to generate a library of this compound analogs for SAR studies. Further research into the synthesis, derivatization, and biological evaluation of this compound is crucial to fully unlock its therapeutic potential. The protocols and workflows outlined in this document are intended to serve as a guide for researchers embarking on this exciting area of drug discovery.

Application Notes and Protocols for In Vitro Assays of Isograndifoliol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological activities of Isograndifoliol, a naturally occurring diterpenoid. This document details its anticholinesterase, anticancer, and anti-inflammatory properties, offering standardized protocols for the evaluation of these activities. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising compound.

Summary of this compound In Vitro Activity

This compound has demonstrated a range of biological effects in vitro. It is a selective inhibitor of butyrylcholinesterase (BChE) and also exhibits moderate inhibitory activity against acetylcholinesterase (AChE).[1][2][3] Furthermore, this compound has shown potent cytotoxic effects against the human promyelocytic leukemia cell line HL-60.[1] In the context of inflammation, a closely related compound, Isotrifoliol, has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by suppressing the TLR/NF-κB and TLR/MAPK signaling pathways.[4]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound in various in vitro assays.

ActivityAssay Target/Cell LineIC50 / EC50Reference
AnticholinesteraseButyrylcholinesterase (BChE)0.9 µM[1][2][3]
AnticholinesteraseAcetylcholinesterase (AChE)342.9 µM[1][2]
AnticancerHL-60 (Human promyelocytic leukemia)0.33 µM[1]
VasorelaxantRat aortic rings (preconstricted with KCl or norepinephrine)36.36-74.51 µg/mL[1]

Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Cell Line: HL-60 (Human promyelocytic leukemia)

Materials:

  • This compound

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After the initial incubation, add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

Objective: To evaluate the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 (Murine macrophage)

Materials:

  • This compound

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 24-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete DMEM.

  • Incubate the plate for 24 hours to allow cells to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (LPS only).

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-only control.

Anti-inflammatory Activity: Western Blot for iNOS and COX-2

Objective: To determine the effect of this compound on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.

Cell Line: RAW 264.7

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO assay protocol.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative expression of iNOS and COX-2.

Anticholinesterase Activity: Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To measure the inhibitory activity of this compound against butyrylcholinesterase.

Materials:

  • This compound

  • Butyrylcholinesterase (from equine serum)

  • Butyrylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Protocol:

  • Prepare solutions of this compound at various concentrations in Tris-HCl buffer.

  • In a 96-well plate, add 25 µL of each this compound dilution.

  • Add 50 µL of BChE solution (e.g., 0.2 U/mL in Tris-HCl buffer) to each well.

  • Incubate the plate at 37°C for 15-20 minutes.

  • Initiate the reaction by adding 25 µL of a mixture of butyrylthiocholine iodide (e.g., 1.5 mM) and DTNB (e.g., 1.0 mM) to each well.

  • Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes at 37°C.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme activity without the inhibitor.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

Isograndifoliol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK1/2, p38) TLR4->MAPK_pathway This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS_COX2 iNOS, COX-2 Gene Expression Nucleus->iNOS_COX2 Activates MAPK_pathway->Nucleus Activates Transcription Factors NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs Leads to production of

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental_Workflow start Start: this compound Sample cytotoxicity Anticancer Screening (e.g., MTT Assay on HL-60) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay on RAW 264.7) start->anti_inflammatory anticholinesterase Anticholinesterase Screening (e.g., BChE Inhibition Assay) start->anticholinesterase ic50 Determine IC50 Values cytotoxicity->ic50 anti_inflammatory->ic50 anticholinesterase->ic50 mechanism_inflammation Mechanism of Action (Inflammation) Western Blot (iNOS, COX-2) Pathway Analysis (NF-κB, MAPK) ic50->mechanism_inflammation If active in anti-inflammatory assay end End: Characterization of This compound Activity ic50->end Report IC50 for Anticancer & Anticholinesterase mechanism_inflammation->end

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Isograndifoliol Treatment of HL-60 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific data on the effects of isograndifoliol on HL-60 cells. The following application notes and protocols are based on studies of a structurally related compound, isolancifolide , and its observed effects on the human promyelocytic leukemia cell line, HL-60. This information is provided as a representative example and a guide for potential experimental design.

Introduction

Isolancifolide, a sesquiterpene lactone, has demonstrated cytotoxic and pro-apoptotic activities in human leukemia HL-60 cells. This document provides detailed protocols for the culture of HL-60 cells, assessment of cytotoxicity, and analysis of the apoptotic pathways induced by isolancifolide. The presented methodologies are intended to guide researchers in studying the effects of similar compounds on this cell line.

Data Summary

The cytotoxic and pro-apoptotic effects of isolancifolide on HL-60 cells are concentration-dependent. The following table summarizes the key quantitative data from studies on isolancifolide.

ParameterValueExperimental Conditions
IC50 ~20 µMHL-60 cells treated with isolancifolide

Experimental Protocols

HL-60 Cell Culture

A human promyelocytic leukemia cell line, HL-60, is utilized for these studies.

Materials:

  • HL-60 cells

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2, humidified atmosphere)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Culture HL-60 cells in RPMI 1640 medium supplemented with 10-20% heat-inactivated FBS and 1% Penicillin-Streptomycin.[1]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For routine passaging, maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To passage the cells, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired density.

  • Before each experiment, assess cell viability using the Trypan Blue exclusion method. A viability of >95% is recommended.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • HL-60 cells

  • 96-well microtiter plates

  • Isolancifolide (or compound of interest)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed HL-60 cells into 96-well plates at a density of 4 x 10^4 cells/mL in a final volume of 100 µL per well.[1]

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of isolancifolide in culture medium.

  • Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells by analyzing DNA content.

Materials:

  • HL-60 cells

  • Isolancifolide

  • Propidium Iodide (PI) staining solution (e.g., 25 µg/mL PI and 40 µg/mL RNase A in PBS)[2]

  • Flow cytometer

Procedure:

  • Seed HL-60 cells in culture plates and treat with various concentrations of isolancifolide for 24 hours.[2]

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells in 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.[2]

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

Signaling Pathways

Isolancifolide-Induced Apoptosis Signaling in HL-60 Cells

Isolancifolide has been shown to induce apoptosis in HL-60 cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[3]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Isolancifolide_ext Isolancifolide DeathReceptor Death Receptor Isolancifolide_ext->DeathReceptor proCaspase8 Pro-Caspase-8 DeathReceptor->proCaspase8 Caspase8 Caspase-8 proCaspase8->Caspase8 Activation Bid Bid Caspase8->Bid Cleavage proCaspase3 Pro-Caspase-3 Caspase8->proCaspase3 Isolancifolide_int Isolancifolide Mitochondrion Mitochondrion Isolancifolide_int->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO Release CytochromeC->proCaspase3 tBid tBid Bid->tBid tBid->Mitochondrion Caspase3 Caspase-3 proCaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Isolancifolide-induced apoptosis pathways in HL-60 cells.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of a compound on HL-60 cells.

G cluster_setup Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: HL-60 Cell Culture seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Analysis (Flow Cytometry) treat->apoptosis western Western Blot Analysis treat->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp end Conclusion on Compound's Effect ic50->end apoptosis_quant->end protein_exp->end

Caption: General experimental workflow for compound testing on HL-60 cells.

References

Application Notes and Protocols for Neuroprotective Studies of Isograndifoliol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isograndifoliol, a natural compound of interest, has garnered attention for its potential therapeutic properties. While in vitro studies may suggest neuroprotective capabilities, its efficacy and mechanisms of action in a living organism remain to be elucidated. These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to investigate the neuroprotective effects of this compound. The following protocols are based on established and widely used animal models of neurodegenerative conditions and provide a framework for assessing the potential of this compound as a neuroprotective agent.

Disclaimer: As of the latest literature review, specific in vivo studies on the neuroprotective effects of this compound are not available. Therefore, the following protocols are proposed based on standardized methods for evaluating novel neuroprotective compounds and should be adapted based on preliminary dose-finding and pharmacokinetic studies of this compound.

I. Recommended Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely accepted and clinically relevant model for inducing focal cerebral ischemia, mimicking the pathophysiology of ischemic stroke in humans.[1][2][3] This model allows for the evaluation of neuroprotective agents in a setting of neuronal damage caused by restricted blood flow and subsequent reperfusion injury.

Experimental Design and Groups

A robust study design should include the following groups to ensure valid and reproducible results:

  • Sham Group: Animals undergo the surgical procedure without the actual occlusion of the middle cerebral artery. This group serves as a control for the surgical stress.

  • Vehicle-Treated MCAO Group: Animals are subjected to MCAO and receive the vehicle (the solvent in which this compound is dissolved) instead of the active compound. This group represents the untreated disease model.

  • This compound-Treated MCAO Group(s): Animals undergo MCAO and are treated with one or more doses of this compound. Multiple dose groups are recommended to establish a dose-response relationship.

  • Positive Control Group (Optional): Animals undergo MCAO and are treated with a known neuroprotective agent to validate the experimental model.

Randomization and Blinding: To minimize bias, animals should be randomly assigned to the different experimental groups. Furthermore, all subsequent assessments (behavioral and biochemical) should be performed by an investigator blinded to the treatment allocation.

II. Experimental Protocols

A. Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol (Intraluminal Suture Method)

This protocol describes the transient MCAO model, which involves temporary occlusion of the MCA followed by reperfusion, mimicking the clinical scenario of thrombolysis or thrombectomy.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope or loupes

  • Microsurgical instruments

  • 4-0 nylon monofilament suture with a rounded tip (silicone-coated)

  • Heating pad to maintain body temperature

  • Rectal probe for temperature monitoring

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂. Place the animal in a supine position on a heating pad to maintain its core body temperature at 37°C.

  • Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA and the CCA proximally. Place a temporary ligature around the origin of the ECA.

  • Arteriotomy: Make a small incision in the ECA between the distal and proximal ligatures.

  • Suture Insertion: Gently insert the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • Occlusion Period: Maintain the suture in place for the desired occlusion period (e.g., 60, 90, or 120 minutes).

  • Reperfusion: After the occlusion period, carefully withdraw the suture to allow for reperfusion of the MCA territory.

  • Wound Closure: Ligate the ECA stump and close the cervical incision in layers.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery. Provide easy access to food and water.

B. Neurological Deficit Assessment

Neurological function should be assessed at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized scoring system.

Modified Neurological Severity Score (mNSS):

The mNSS is a composite score evaluating motor, sensory, balance, and reflex functions. The score ranges from 0 (normal) to 18 (maximal deficit).

Task CategorySpecific TaskScoring Criteria
Motor Tests Raising the rat by the tail (Hemiplegia)0: No deficit1: Flexion of the contralateral forelimb2: Circling towards the paretic side
Walking on the floor (Gait)0: Normal gait1: Inability to walk straight
Sensory Tests Placing and proprioceptive tests0: Normal1: Delayed or incomplete placement
Beam Balance Tests Balancing on a narrow beam0: Balances with a steady posture1: Grasps the side of the beam2: One or more limbs slip off the beam3: Attempts to balance but falls4: Drapes over the beam or hangs from it
Reflexes Pinna, corneal, startle reflexes0: Present1: Absent
C. Infarct Volume Measurement (TTC Staining)

At the end of the experiment (e.g., 72 hours post-MCAO), the extent of brain infarction is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Procedure:

  • Brain Extraction: Deeply anesthetize the rat and perfuse transcardially with cold saline. Decapitate the animal and carefully remove the brain.

  • Brain Slicing: Place the brain in a brain matrix and slice it into 2 mm coronal sections.

  • TTC Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Image Analysis: Capture high-resolution images of the stained sections. Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Infarct Volume Calculation: Calculate the corrected infarct volume to account for edema: Corrected Infarct Volume (%) = [ (Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Volume of Infarct)) / Volume of Contralateral Hemisphere ] x 100.

III. Biochemical Assays

Upon completion of the behavioral assessments, brain tissue from the ischemic hemisphere (cortex and striatum) should be collected for biochemical analysis to investigate the mechanisms of this compound's neuroprotective effects.

A. Oxidative Stress Markers
ParameterAssay PrincipleTypical Method
Malondialdehyde (MDA) Measures lipid peroxidation by reacting with thiobarbituric acid (TBA) to form a colored product.Thiobarbituric Acid Reactive Substances (TBARS) Assay
Superoxide Dismutase (SOD) Measures the inhibition of the reduction of a chromogen by superoxide radicals.SOD Assay Kit (e.g., based on WST-1)
Glutathione Peroxidase (GPx) Measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx.GPx Assay Kit
Catalase (CAT) Measures the decomposition of hydrogen peroxide (H₂O₂).Catalase Assay Kit
Total Glutathione (GSH) Measures the total concentration of reduced and oxidized glutathione.GSH/GSSG Assay Kit
B. Inflammatory Markers
ParameterAssay PrincipleTypical Method
Tumor Necrosis Factor-alpha (TNF-α) Sandwich enzyme-linked immunosorbent assay.ELISA Kit
Interleukin-1 beta (IL-1β) Sandwich enzyme-linked immunosorbent assay.ELISA Kit
Interleukin-6 (IL-6) Sandwich enzyme-linked immunosorbent assay.ELISA Kit
Myeloperoxidase (MPO) Measures the activity of MPO, an enzyme abundant in neutrophils, as an index of neutrophil infiltration.MPO Activity Assay

IV. Signaling Pathway Analysis

Based on the known antioxidant and anti-inflammatory properties of many natural compounds, it is plausible that this compound may exert its neuroprotective effects through the activation of the Nrf2/HO-1 signaling pathway.

Western Blot Analysis

Procedure:

  • Protein Extraction: Homogenize brain tissue samples in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

V. Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the different experimental groups. A p-value of less than 0.05 is typically considered statistically significant.

Table 1: Hypothetical Neurological Deficit Scores (mNSS)
GroupnmNSS at 24hmNSS at 48hmNSS at 72h
Sham100.5 ± 0.20.4 ± 0.10.3 ± 0.1
Vehicle + MCAO1012.5 ± 1.111.8 ± 1.311.2 ± 1.5
This compound (Low Dose) + MCAO109.8 ± 0.98.9 ± 1.08.1 ± 1.2
This compound (High Dose) + MCAO107.2 ± 0.7 6.5 ± 0.85.8 ± 0.9**
p < 0.05, **p < 0.01 vs. Vehicle + MCAO group.
Table 2: Hypothetical Infarct Volume and Biochemical Markers
GroupInfarct Volume (%)MDA (nmol/mg protein)SOD (U/mg protein)TNF-α (pg/mg protein)
Sham01.2 ± 0.225.4 ± 2.115.3 ± 1.8
Vehicle + MCAO35.2 ± 3.55.8 ± 0.612.1 ± 1.585.6 ± 7.9
This compound (Low Dose) + MCAO24.1 ± 2.83.9 ± 0.418.5 ± 1.955.2 ± 6.1
This compound (High Dose) + MCAO15.8 ± 2.1 2.5 ± 0.322.3 ± 2.0 30.7 ± 4.5
*p < 0.05, **p < 0.01 vs. Vehicle + MCAO group.

VI. Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Analysis A Acclimatization of Rats B Randomization into Groups A->B C MCAO Surgery / Sham Surgery B->C D This compound / Vehicle Administration C->D E Neurological Deficit Scoring (mNSS) D->E F Behavioral Tests (e.g., Rotarod) E->F G Sacrifice and Brain Collection F->G H Infarct Volume Measurement (TTC) G->H I Biochemical Assays (Oxidative Stress & Inflammation) H->I J Western Blot (Nrf2/HO-1 Pathway) I->J signaling_pathway cluster_stress Cellular Stress cluster_response Protective Response This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Activates Ischemia_Reperfusion Ischemia/Reperfusion Injury ROS ↑ Reactive Oxygen Species (ROS) Ischemia_Reperfusion->ROS Inflammation ↑ Neuroinflammation Ischemia_Reperfusion->Inflammation Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Inflammation->Neuronal_Damage HO1 ↑ Heme Oxygenase-1 (HO-1) Nrf2->HO1 Induces Antioxidant_Response ↑ Antioxidant Response HO1->Antioxidant_Response Antioxidant_Response->ROS Inhibits Antioxidant_Response->Inflammation Inhibits Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection

References

Isograndifoliol: A Promising Cholinesterase Inhibitor for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: Isograndifoliol, a naturally occurring norditerpenoid, has emerged as a compound of significant interest in the field of neurodegenerative disease research. While direct studies on its efficacy in Alzheimer's disease models are yet to be published, its potent and selective inhibitory action against butyrylcholinesterase (BChE) and moderate inhibition of acetylcholinesterase (AChE) make it a compelling candidate for investigation.[1] This document provides an overview of this compound's known biological activities, detailed hypothetical protocols for its evaluation in Alzheimer's disease research, and structured data to guide experimental design.

Biological Activity of this compound: this compound's primary known mechanism of action relevant to Alzheimer's disease is its inhibition of cholinesterases. Cholinesterase inhibitors are a cornerstone of current Alzheimer's therapy, working to increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function. This compound exhibits a notable selectivity for BChE over AChE.[1]

Data Presentation

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound

Enzyme TargetIC50 ValuePotency
Butyrylcholinesterase (BChE)0.9 µMHigh
Acetylcholinesterase (AChE)342.9 µMModerate

Data sourced from MedchemExpress, citing Ślusarczyk S, et al. Int J Mol Sci. 2020.[1]

Proposed Experimental Protocols

The following are detailed, hypothetical protocols for researchers to investigate the potential of this compound as a therapeutic agent for Alzheimer's disease.

1. In Vitro Evaluation of Neuroprotective Effects

  • Objective: To determine if this compound can protect cultured neuronal cells from amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.

  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons in appropriate media.

    • Differentiate SH-SY5Y cells using retinoic acid to induce a more neuron-like phenotype.

  • Aβ Toxicity Assay:

    • Prepare oligomeric Aβ (1-42) by incubating the peptide at 4°C for 24 hours.

    • Pre-treat neuronal cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Introduce oligomeric Aβ (e.g., 10 µM) to the cell cultures for 24 hours.

    • Assess cell viability using an MTT or LDH assay.

  • Mechanism of Action Studies:

    • Western Blotting: Analyze the expression of key proteins involved in apoptotic pathways (e.g., Bcl-2, Bax, cleaved caspase-3) and synaptic plasticity (e.g., PSD-95, synaptophysin).

    • Measurement of Reactive Oxygen Species (ROS): Utilize fluorescent probes like DCFDA to quantify intracellular ROS levels following Aβ and this compound treatment.

    • Mitochondrial Membrane Potential Assay: Employ dyes such as JC-1 to assess mitochondrial health.

2. In Vivo Evaluation in an Animal Model of Alzheimer's Disease

  • Objective: To assess the in vivo efficacy of this compound in improving cognitive function and reducing Alzheimer's-like pathology in a transgenic mouse model (e.g., 5XFAD or APP/PS1).

  • Animal Model and Treatment:

    • Use age-matched transgenic and wild-type mice.

    • Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Treatment should be initiated before or after the onset of significant pathology, depending on the study's aim (preventative vs. therapeutic).

  • Behavioral Testing:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze: To assess short-term working memory.

    • Novel Object Recognition: To test recognition memory.

  • Histopathological and Biochemical Analysis:

    • Following behavioral testing, sacrifice the animals and collect brain tissue.

    • Immunohistochemistry/Immunofluorescence: Stain brain sections for Aβ plaques (using antibodies like 4G8 or 6E10) and neurofibrillary tangles (using antibodies against phosphorylated tau, such as AT8).

    • ELISA: Quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

    • Western Blotting: Analyze the levels of key signaling proteins as described in the in vitro protocol.

    • Cholinesterase Activity Assay: Measure AChE and BChE activity in brain homogenates to confirm in vivo target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) treatment This compound Pre-treatment cell_culture->treatment abeta_prep Aβ Oligomer Preparation abeta_exposure Aβ Exposure abeta_prep->abeta_exposure treatment->abeta_exposure viability Cell Viability Assays (MTT, LDH) abeta_exposure->viability mechanism Mechanistic Studies (Western Blot, ROS, MMP) abeta_exposure->mechanism animal_model AD Mouse Model (e.g., 5XFAD) drug_admin This compound Administration animal_model->drug_admin behavior Behavioral Testing (MWM, Y-Maze) drug_admin->behavior tissue_collection Brain Tissue Collection behavior->tissue_collection analysis Histology & Biochemistry (IHC, ELISA, Western) tissue_collection->analysis

Caption: Proposed experimental workflow for evaluating this compound.

cholinergic_pathway cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation & Inhibition presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Acetylcholine (ACh) Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic ACh binds to Receptors ache AChE synaptic_cleft->ache ACh bche BChE synaptic_cleft->bche ACh This compound This compound This compound->ache Moderate Inhibition This compound->bche Strong Inhibition

Caption: this compound's mechanism in the cholinergic synapse.

References

Isograndifoliol: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isograndifoliol, a naturally occurring diterpenoid, has emerged as a compound of significant interest in drug discovery due to its diverse biological activities. This document provides detailed application notes and protocols for leveraging this compound in high-throughput screening (HTS) assays. The information presented herein is intended to guide researchers in the efficient evaluation of this compound and its analogs for various therapeutic targets.

This compound has demonstrated selective inhibitory activity against butyrylcholinesterase (BChE), moderate inhibition of acetylcholinesterase (AChE), vasorelaxant effects, and potent anti-tumor activity, particularly against the human promyelocytic leukemia cell line, HL-60.[1] These multifaceted properties make it a compelling candidate for further investigation in neurodegenerative diseases, cardiovascular conditions, and oncology.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activities of this compound.

Biological ActivityTarget/Cell LineParameterValueReference
Butyrylcholinesterase InhibitionPurified BChEIC500.9 µM[1]
Acetylcholinesterase InhibitionPurified AChEIC50342.9 µM[1]
Vasorelaxant EffectRat Aortic Rings (pre-constricted with KCl or norepinephrine)EC5036.36-74.51 µg/mL[1]
Anti-tumor ActivityHL-60 CellsIC500.33 µM[1]

Signaling Pathways and Mechanisms of Action

Anti-Tumor Activity in HL-60 Cells:

While the precise signaling pathway of this compound in HL-60 cells is under investigation, evidence from structurally similar compounds suggests the induction of apoptosis. For instance, isolancifolide, another natural product, induces apoptosis in HL-60 cells through both caspase-8-dependent (extrinsic) and -independent (intrinsic) pathways.[1] This involves the release of mitochondrial cytochrome c and Smac/DIABLO. It is hypothesized that this compound may trigger a similar apoptotic cascade.

This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Extrinsic Pathway Mitochondria Mitochondria This compound->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 DeathReceptor->Caspase8 CytochromeC Cytochrome c Mitochondria->CytochromeC Smac Smac/DIABLO Mitochondria->Smac Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid tBid->Mitochondria CytochromeC->Caspase3 Smac->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound in HL-60 cells.

Experimental Protocols for High-Throughput Screening

The following are detailed protocols for HTS assays designed to evaluate the biological activities of this compound.

Cholinesterase Inhibition HTS Assay (Colorimetric)

This protocol is adapted for a 384-well format and is suitable for screening for inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Human recombinant AChE or BChE

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: Phosphate buffered saline (PBS), pH 7.4

  • This compound (and other test compounds) dissolved in DMSO

  • Positive Control: Eserine or a known selective inhibitor

  • 384-well clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 412 nm

Workflow Diagram:

A Dispense Enzyme (AChE or BChE) B Add this compound & Controls A->B C Pre-incubation B->C D Add Substrate Mix (ATCh/BTCh + DTNB) C->D E Incubation D->E F Measure Absorbance (412 nm) E->F

Caption: HTS workflow for cholinesterase inhibition assay.

Protocol:

  • Enzyme Preparation: Prepare a working solution of AChE or BChE in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.

  • Compound Plating: Using an automated liquid handler or multichannel pipette, dispense 1 µL of this compound, controls (positive and DMSO vehicle), and other test compounds into the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a substrate mix containing ATCh (for AChE) or BTCh (for BChE) and DTNB in Assay Buffer. Add 20 µL of the substrate mix to each well to initiate the reaction. Final concentrations in the well should be approximately 0.5 mM for the substrate and 0.3 mM for DTNB.

  • Incubation: Incubate the plate at room temperature, protected from light, for 10-20 minutes.

  • Data Acquisition: Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for this compound by fitting the data to a dose-response curve.

Anti-Tumor Cell Viability HTS Assay (Luminescent)

This protocol is designed for screening this compound against the HL-60 cell line in a 384-well format using a commercially available ATP-based luminescent cell viability assay.

Materials:

  • HL-60 human promyelocytic leukemia cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (and other test compounds) dissolved in DMSO

  • Positive Control: A known cytotoxic agent for HL-60 cells (e.g., Etoposide)

  • 384-well white, solid-bottom microplates suitable for luminescence

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipette or automated liquid handler

  • Microplate luminometer

Workflow Diagram:

A Seed HL-60 Cells B Add this compound & Controls A->B C Incubate (72h) B->C D Add Luminescent Reagent C->D E Incubate (10 min) D->E F Measure Luminescence E->F

Caption: HTS workflow for anti-tumor cell viability assay.

Protocol:

  • Cell Seeding: Suspend HL-60 cells in culture medium at a density of 5,000 cells per 40 µL. Dispense 40 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Add 1 µL of this compound, controls, and other test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Preparation: Prepare the luminescent cell viability reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 40 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to the DMSO control. Determine the IC50 value for this compound.

Endothelial Cell-Based HTS Assay for Vasorelaxant Activity

This protocol utilizes a cell-based assay to screen for compounds that promote endothelial cell migration, an indicator of potential vasorelaxant properties through pathways like nitric oxide (NO) production. A scratch wound healing assay in a 96-well format is described.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound (and other test compounds) dissolved in DMSO

  • Positive Control: Vascular Endothelial Growth Factor (VEGF)

  • 96-well clear, flat-bottom, tissue culture-treated plates

  • Wound healing assay tool or a sterile 200 µL pipette tip

  • Automated imaging system or microscope with a camera

Workflow Diagram:

A Seed HUVECs to Confluence B Create Scratch Wound A->B C Add this compound & Controls B->C D Image at T0 C->D E Incubate (12-24h) D->E F Image at T-final E->F G Analyze Wound Closure F->G

Caption: HTS workflow for endothelial cell migration assay.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a uniform scratch in the center of each well using a specialized tool or a pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Addition: Add fresh EGM-2 medium containing this compound, controls, and other test compounds to the respective wells.

  • Initial Imaging (T0): Immediately after compound addition, acquire images of the wounds in each well using an automated imaging system.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 12-24 hours.

  • Final Imaging (T-final): Acquire images of the wounds again after the incubation period.

  • Data Analysis: Quantify the area of the wound at T0 and T-final for each well. Calculate the percentage of wound closure. Compare the effect of this compound to the negative (DMSO) and positive (VEGF) controls.

Conclusion

These application notes and protocols provide a framework for the high-throughput screening of this compound and its derivatives. The provided methodologies are robust and adaptable for identifying and characterizing the biological activities of this promising natural product. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Isograndifoliol solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isograndifoliol. The information is presented in a question-and-answer format to directly address common solubility and stability challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known activities?

This compound is a norditerpenoid compound known for its biological activities. It is a selective inhibitor of butyrylcholinesterase (BChE) and also exhibits vasorelaxant and anti-tumor effects. Its activity profile makes it a compound of interest for research in neurodegenerative diseases and cardiovascular conditions.

Q2: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored under specific conditions to minimize degradation.

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°CUp to 3 years
In Solvent-80°CUp to 1 year

Note: These are general recommendations. It is crucial to refer to the supplier's specific storage guidelines.

Troubleshooting Guides

Solubility Issues

Q3: I am having trouble dissolving this compound. What solvents are recommended?

This compound, like many diterpenoids, is expected to have low aqueous solubility. For stock solutions, organic solvents are recommended.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO): Generally a good first choice for creating high-concentration stock solutions.

  • Ethanol: Can also be used, though solubility may be lower than in DMSO.

  • Dimethylformamide (DMF): An alternative to DMSO.

Troubleshooting Steps:

  • Start with a small amount: Attempt to dissolve a small, accurately weighed amount of this compound in a precise volume of the chosen solvent.

  • Use sonication: Gentle sonication in a water bath can help to break up particles and increase the rate of dissolution.

  • Gentle warming: Warming the solution to 30-40°C may improve solubility. However, be cautious as excessive heat can lead to degradation.

  • Co-solvents: For aqueous working solutions, a co-solvent system may be necessary. Prepare a high-concentration stock in DMSO and then dilute it into your aqueous buffer or media. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your experimental system.

Typical Solubility Data for Diterpenoids (as a reference for this compound):

SolventExpected Solubility Range
DMSO10 - 50 mg/mL
Ethanol1 - 10 mg/mL
Water< 0.1 mg/mL (Practically Insoluble)

Note: This is generalized data for similar compounds. It is essential to determine the solubility of your specific batch of this compound empirically.

Stability Issues

Q4: My this compound solution appears to be degrading over time. What factors can affect its stability?

The stability of this compound in solution can be influenced by several factors, including pH, temperature, and light exposure.

FactorGeneral Impact on Diterpenoid StabilityRecommendation
pH Stability is often greatest in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions can promote hydrolysis of ester groups or other labile functionalities.Prepare solutions in buffers within a pH range of 4-7. Avoid highly acidic or alkaline conditions unless experimentally required.
Temperature Higher temperatures accelerate chemical degradation. The rate of degradation can increase significantly with even a 10°C rise in temperature.Store stock solutions at -80°C. For working solutions, prepare them fresh for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.
Light Exposure to UV or even ambient light can cause photodegradation in some compounds.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: How can I assess the stability of my this compound solution?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to assess the stability of your compound.

Troubleshooting Workflow for Stability Assessment:

A Prepare fresh this compound solution B Analyze initial concentration (T=0) via HPLC A->B C Store aliquots under different conditions (e.g., 4°C, RT, 37°C, light, dark) B->C D Analyze aliquots at set time points (e.g., 2h, 6h, 24h, 48h) C->D E Compare peak area of this compound to T=0 D->E F Assess for new peaks (degradation products) D->F G Determine stability under tested conditions E->G F->G

Caption: Workflow for assessing the stability of this compound solutions.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of this compound in various solvents.

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a different solvent (e.g., water, PBS pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to pellet any remaining solid.

  • Sampling: Carefully collect an aliquot of the supernatant from each vial.

  • Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature, monitoring at shorter time intervals due to generally faster degradation in basic conditions. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and protect from light.

  • Thermal Degradation: Store solid this compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

  • Photodegradation: Expose a solution of this compound to a light source with a specified output (e.g., ICH-compliant photostability chamber). Keep a control sample in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify degradation products.

Signaling Pathways

Butyrylcholinesterase (BChE) Inhibition and the Cholinergic Anti-inflammatory Pathway

This compound, as a BChE inhibitor, can potentiate the cholinergic anti-inflammatory pathway by increasing the local concentration of acetylcholine (ACh). ACh can then interact with α7 nicotinic acetylcholine receptors (α7nAchR) on immune cells like macrophages, leading to a downstream inhibition of pro-inflammatory cytokine release.

cluster_0 Synaptic Cleft / Interstitial Space cluster_1 Macrophage ACh Acetylcholine (ACh) BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis a7nAChR α7nAchR ACh->a7nAChR Binding This compound This compound This compound->BChE Inhibition JAK2 JAK2 a7nAChR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation NFkB NF-κB Pathway STAT3->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription

Caption: this compound inhibits BChE, increasing ACh levels and activating the cholinergic anti-inflammatory pathway.

Potential Vasorelaxant Signaling Pathway

The vasorelaxant effects of many natural products involve the endothelium and vascular smooth muscle cells. A common pathway involves the stimulation of endothelial nitric oxide synthase (eNOS) and the modulation of calcium channels in smooth muscle.

cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell eNOS_inactive eNOS (inactive) eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Synthesis L_Arg L-Arginine L_Arg->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion & Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca_channels Ca²⁺ Channels PKG->Ca_channels Inhibition Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation Leads to Contraction (Inhibited) This compound This compound This compound->eNOS_inactive May Stimulate This compound->Ca_channels May Inhibit Directly

Isograndifoliol Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address experimental variability and other challenges when working with Isograndifoliol. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a norditerpenoid compound known primarily as a selective inhibitor of butyrylcholinesterase (BChE).[1] It also demonstrates moderate inhibition of acetylcholinesterase (AChE), along with vasorelaxant and anti-tumor properties.[1]

Q2: What are the primary biological activities of this compound? A2: The main reported biological activities of this compound include:

  • Selective Butyrylcholinesterase (BChE) Inhibition: It shows potent inhibition of BChE, which is relevant for research into neurodegenerative diseases.[1]

  • Acetylcholinesterase (AChE) Inhibition: It moderately inhibits AChE.[1]

  • Anti-Tumor Activity: this compound exhibits potent cytotoxic activity against certain cancer cell lines, such as human leukemia (HL-60) cells.[1]

  • Vasorelaxant Effects: It can induce dose-dependent relaxation of aortic rings pre-constricted with norepinephrine or KCl.[1]

Q3: What are the known IC50 and EC50 values for this compound? A3: The reported potency values for this compound are summarized in the Quantitative Data Summary table below. These values are crucial benchmarks for experimental design.

Troubleshooting Guide

Experimental variability can arise from multiple sources. This guide addresses common issues encountered during in vitro experiments with this compound.

G cluster_0 Troubleshooting Workflow start High Variability or Inconsistent Results? q_solubility Was a fresh stock solution prepared? start->q_solubility sol_prepare Prepare fresh stock in an appropriate solvent (e.g., DMSO). Ensure complete dissolution. q_solubility->sol_prepare No q_plating Is cell seeding uniform? q_solubility->q_plating Yes sol_prepare->q_plating sol_plating Verify cell counting method. Ensure even cell suspension before and during plating. q_plating->sol_plating No q_pipetting Are pipettes calibrated and technique consistent? q_plating->q_pipetting Yes sol_plating->q_pipetting sol_pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous -liquids. Avoid air bubbles. q_pipetting->sol_pipetting No end Problem Resolved q_pipetting->end Yes sol_pipetting->end

Caption: Troubleshooting workflow for this compound experiments.

Q4: My results show high variability between replicates. What are the common causes? A4: High variability is a frequent issue in cell-based assays. Consider the following:

  • Compound Solubility: this compound, like many natural products, may have limited aqueous solubility. Incomplete dissolution can lead to inconsistent concentrations in your assays. Always prepare a fresh, concentrated stock solution in a suitable organic solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your culture medium.

  • Cell Plating Inconsistency: Uneven cell seeding is a major source of variability. Ensure your cell suspension is homogeneous before and during plating. A common best practice is to gently swirl the flask or tube before aspirating cells for each plate.

  • Pipetting Accuracy: Small volume inaccuracies, especially during serial dilutions or reagent addition, can significantly impact results. Ensure your pipettes are calibrated and use proper techniques to minimize errors.

Q5: I am not observing the expected biological activity. Why might this be? A5: A lack of activity can be traced to several factors:

  • Compound Stability: The stability of this compound in aqueous solutions over time may be limited. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incorrect Cell Density: The optimal cell density is critical for assay performance. Too many cells can obscure cytotoxic effects, while too few can lead to poor signal-to-noise ratios. Optimize cell seeding density for your specific cell line and assay duration.

  • Assay Duration: Ensure the incubation time with this compound is sufficient for the biological effect to manifest. For cytotoxicity assays, a 24 to 72-hour incubation period is typical, but this may need optimization.

  • Cell Line Sensitivity: Not all cell lines will be sensitive to this compound. The compound has been shown to be potent against HL-60 cells.[1] If you are using a different cell line, it may be inherently resistant.

Q6: I am observing precipitation of the compound in my culture medium. How can I solve this? A6: Precipitation indicates that the compound's solubility limit has been exceeded in the final assay medium.

  • Reduce Final Concentration: The most straightforward solution is to test a lower concentration range.

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤0.5%) and consistent across all wells, including controls. High solvent concentrations can be toxic to cells and can also cause less soluble compounds to precipitate when diluted into an aqueous environment.

  • Use a Solubilizing Agent: In some cases, non-toxic solubilizing agents or different formulation strategies may be required, but this can introduce additional variables and should be carefully controlled.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound for easy reference in experimental design and data interpretation.

Biological ActivityAssay SystemParameterValueReference
Butyrylcholinesterase InhibitionIn Vitro Enzyme AssayIC500.9 µM[1]
Acetylcholinesterase InhibitionIn Vitro Enzyme AssayIC50342.9 µM[1]
Anti-Tumor EffectHL-60 Human Leukemia CellsIC500.33 µM[1]
Vasorelaxant EffectRat Aortic RingsEC5036.36 - 74.51 µg/mL[1]

Experimental Protocols

This section provides a detailed methodology for a common experiment used to evaluate this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the steps to determine the IC50 value of this compound against the HL-60 human leukemia cell line.

G cluster_1 MTT Assay Workflow n1 Seed HL-60 cells in a 96-well plate n2 Prepare serial dilutions of This compound from a DMSO stock n1->n2 n3 Add compound dilutions to respective wells n2->n3 n4 Incubate for 48-72 hours n3->n4 n5 Add MTT reagent to each well n4->n5 n6 Incubate for 4 hours to allow formazan formation n5->n6 n7 Solubilize formazan crystals with solubilization buffer n6->n7 n8 Read absorbance at 570 nm n7->n8 n9 Calculate cell viability and determine IC50 value n8->n9

Caption: Experimental workflow for an MTT cytotoxicity assay.

1. Materials:

  • HL-60 human leukemia cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

2. Cell Seeding:

  • Culture HL-60 cells in RPMI-1640 medium.

  • Count the cells using a hemocytometer and determine viability (should be >95%).

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

  • Incubate the plate for 24 hours to allow cells to acclimate.

3. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control.

  • Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate compound dilution.

4. Incubation and Assay:

  • Incubate the treated plates for 48 to 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for another 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently pipette to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Putative Signaling Pathway

While the precise downstream signaling cascade for this compound's anti-tumor activity is not fully elucidated in the provided literature, a common mechanism for cytotoxic compounds involves the induction of apoptosis. The diagram below illustrates a representative apoptotic pathway that could be investigated.

G cluster_2 Putative Anti-Tumor Signaling Pathway compound This compound stress Cellular Stress (e.g., ROS generation) compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Putative apoptotic pathway for this compound's anti-tumor activity.

References

Technical Support Center: Isograndifoliol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Isograndifoliol, a member of the kaurane diterpenoid family. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the kaurane skeleton?

A1: A common and effective starting material for the synthesis of kaurane diterpenoids like this compound is ent-kaurenoic acid. This natural product already contains the tetracyclic core structure, which can be subsequently modified to achieve the target molecule. Other approaches may involve the construction of the ring system from simpler acyclic precursors.

Q2: What are the key bond-forming reactions in a typical this compound synthesis?

A2: The construction of the complex tetracyclic framework of this compound and other kaurane diterpenoids often relies on powerful carbon-carbon bond-forming reactions. Key strategies reported in the literature for analogous syntheses include intramolecular Diels-Alder reactions to form the core ring system and radical cyclizations to construct the characteristic bridged bicyclo[3.2.1]octane moiety.

Q3: I am having trouble with the purification of my synthetic intermediates. What are some common issues and solutions?

A3: Purification of complex natural product intermediates can be challenging due to similar polarities of byproducts and the starting material. Common issues include streaking on TLC plates, poor separation on silica gel columns, and the presence of persistent impurities.

Troubleshooting Purification:

  • Streaking on TLC: This may indicate that your compound is acidic or basic. Try adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC solvent system.

  • Poor Column Separation: If silica gel chromatography is ineffective, consider using a different stationary phase such as alumina (basic or neutral), or reverse-phase silica (C18). Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also improve separation.

  • Persistent Impurities: If an impurity co-elutes with your product, consider a different purification technique. Recrystallization can be effective for crystalline solids. Preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) can provide higher resolution for difficult separations.

Q4: My overall yield is very low. What are the most critical steps to optimize?

A4: In a multi-step synthesis, it is crucial to identify the lowest-yielding steps and focus optimization efforts there. For kaurane diterpenoid synthesis, the key cyclization reactions (e.g., Diels-Alder, radical cyclization) are often critical. Even a small improvement in the yield of these steps can significantly impact the overall yield. Careful control of reaction concentration, temperature, and reaction time is paramount. Additionally, protecting group strategies should be carefully planned to avoid unnecessary steps and potential yield losses during deprotection.

Q5: How can I confirm the stereochemistry of my synthetic intermediates?

A5: Confirming the stereochemistry is critical in natural product synthesis. The primary methods for stereochemical determination are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space correlations between protons, providing information about their relative stereochemistry.

  • X-ray Crystallography: If you can obtain a single crystal of your compound or a derivative, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

  • Comparison to Literature Data: If the spectroscopic data for your compound or a known precursor has been reported, a direct comparison of 1H and 13C NMR spectra can confirm its identity and stereochemistry.

Troubleshooting Guide for Key Reactions

This section provides specific troubleshooting advice for common challenges encountered during the key stages of a representative this compound synthesis.

ProblemPossible Cause(s)Suggested Solution(s)
Intramolecular Diels-Alder Reaction
Low or no product formation.1. Reaction temperature is too low. 2. Incorrect solvent. 3. Steric hindrance in the transition state. 4. Decomposition of starting material at high temperatures.1. Gradually increase the reaction temperature. Microwave irradiation can sometimes promote difficult cyclizations. 2. Screen different high-boiling solvents like toluene, xylene, or dichlorobenzene. 3. The use of a Lewis acid catalyst can sometimes lower the activation energy and promote the reaction at lower temperatures. 4. If the starting material is unstable, try running the reaction at a lower temperature for a longer period or use a Lewis acid catalyst to enable lower reaction temperatures.
Formation of multiple isomers.1. Lack of facial selectivity in the cycloaddition. 2. Endo/exo selectivity issues.1. The presence of a chiral auxiliary on the dienophile can induce facial selectivity. 2. Lewis acid catalysis can often enhance endo/exo selectivity. Temperature can also influence the selectivity.
Radical Cyclization
Low yield of the desired cyclized product.1. Incorrect concentration of the radical initiator or tin hydride. 2. Competing reduction of the radical precursor. 3. Slow rate of cyclization.1. Optimize the concentration of the radical initiator (e.g., AIBN) and the radical mediator (e.g., Bu3SnH). Syringe pump addition of the tin hydride over a prolonged period can maintain a low concentration, favoring cyclization over direct reduction. 2. Ensure high dilution to favor the intramolecular cyclization over intermolecular reactions. 3. The choice of the radical precursor is important. Acyl selenides can sometimes be more efficient than the corresponding halides.
Formation of undesired byproducts.1. Intermolecular reactions. 2. Rearrangement of radical intermediates.1. Use high dilution conditions. 2. The structure of the substrate can influence the stability of radical intermediates. Redesigning the substrate to favor the desired cyclization pathway may be necessary.
Product Characterization
Complex NMR spectra.1. Presence of rotamers or conformers. 2. Impurities.1. Acquiring NMR spectra at different temperatures can help to coalesce signals from rapidly interconverting conformers. 2. Further purification is necessary. Refer to the purification troubleshooting section.
Difficulty in assigning NMR signals.1. Overlapping signals. 2. Lack of reference data.1. Utilize 2D NMR techniques like COSY, HSQC, and HMBC to establish connectivity and assign protons and carbons. 2. Compare your data with published data for structurally similar kaurane diterpenoids.

Quantitative Data Summary

The following tables summarize typical yields for key reactions in the synthesis of kaurane diterpenoids, based on literature reports for analogous systems. These values can serve as a benchmark for your own experiments.

Table 1: Representative Yields for Intramolecular Diels-Alder Reactions in Kaurane Synthesis

Diene and Dienophile TypeReaction ConditionsYield (%)Reference
Triene with an ester dienophileToluene, 180 °C, sealed tube60-75Hypothetical, based on typical values
Furan-based diene with an acrylateXylene, 140 °C, Lewis acid catalyst55-70Hypothetical, based on typical values

Table 2: Representative Yields for Radical Cyclization Reactions in Kaurane Synthesis

Radical PrecursorReaction ConditionsYield (%)Reference
Alkyl iodideBu3SnH, AIBN, benzene, reflux65-80Hypothetical, based on typical values
Alkyl bromide(TMS)3SiH, AIBN, toluene, reflux70-85Hypothetical, based on typical values

Experimental Protocols

A representative, generalized protocol for the key cyclization steps in the synthesis of a kaurane core structure is provided below. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Intramolecular Diels-Alder Reaction

  • A solution of the acyclic triene precursor (1.0 eq) in anhydrous toluene (0.01 M) is prepared in a flame-dried sealed tube.

  • The solution is degassed with argon for 15 minutes.

  • The tube is sealed and heated to 180 °C in an oil bath for 24-48 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Radical Cyclization

  • To a solution of the alkyl halide precursor (1.0 eq) in anhydrous benzene (0.01 M) at reflux, a solution of Bu3SnH (1.2 eq) and AIBN (0.1 eq) in anhydrous benzene is added dropwise via syringe pump over 8 hours.

  • The reaction mixture is refluxed for an additional 2 hours after the addition is complete.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

Biosynthetic_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Pyrophosphate (ent-CPP) GGPP->ent_CPP ent-CPP synthase ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-kaurene synthase This compound This compound ent_Kaurene->this compound Oxidation/Hydroxylation Steps

Caption: Biosynthetic pathway of this compound from GGPP.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Bridged System Formation cluster_2 Final Modifications Acyclic_Precursor Acyclic Precursor Diels_Alder_Product Tetracyclic Core (Diels-Alder) Acyclic_Precursor->Diels_Alder_Product Intramolecular Diels-Alder Radical_Precursor Functionalized Tetracycle Diels_Alder_Product->Radical_Precursor Functional Group Interconversion Bridged_Product Bicyclo[3.2.1]octane System Radical_Precursor->Bridged_Product Radical Cyclization Final_Product This compound Bridged_Product->Final_Product Oxidation/Deprotection Troubleshooting_Logic Start Low Yield in Reaction Check_Purity Check Purity of Starting Material Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If Pure Change_Reagents Change Reagents/Catalyst Optimize_Conditions->Change_Reagents If No Improvement Success Improved Yield Optimize_Conditions->Success If Improved Redesign_Substrate Redesign Substrate Change_Reagents->Redesign_Substrate If Still Low Yield Change_Reagents->Success If Improved Redesign_Substrate->Optimize_Conditions Re-optimize

Technical Support Center: Refining Isograndifoliol Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction of Isograndifoliol from its natural source, Givotia rottleriformis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a diterpenoid compound that has been identified as a selective inhibitor of butyrylcholinesterase (BChE) and a moderate inhibitor of acetylcholinesterase (AChE).[1][2][3][4] Its inhibitory activity on these enzymes suggests potential for research in the context of dementia and other neurodegenerative diseases.[1][2][3][4] Additionally, this compound has demonstrated vasorelaxant and anti-tumor effects in preliminary studies.[1][2][3][4]

Q2: What is the primary natural source of this compound?

A2: The primary known natural source of this compound is the plant Givotia rottleriformis, a member of the Euphorbiaceae family.[5][6] The bark and seeds of this tree are known in traditional medicine for various applications.[5][6]

Q3: What are the general challenges in extracting diterpenoids like this compound from plant materials?

A3: The extraction of diterpenoids can be challenging due to their chemical diversity and the presence of other co-extracting compounds like fats, waxes, and pigments. Key challenges include selecting an appropriate solvent system, optimizing extraction conditions (temperature, time), preventing degradation of the target compound, and purifying the compound from a complex crude extract.

Q4: Are there any known stability issues with this compound during extraction?

A4: While specific stability data for this compound is not extensively published, diterpenoids, in general, can be susceptible to degradation under harsh extraction conditions such as high temperatures or extreme pH.[7] It is advisable to use mild extraction conditions to preserve the integrity of the compound.

Troubleshooting Guide

Issue 1: Low Yield of this compound in the Crude Extract

  • Question: We are experiencing a very low yield of what we believe to be this compound in our initial crude extract from Givotia rottleriformis bark. What are the likely causes and how can we improve the yield?

  • Answer: Low extraction yield can stem from several factors. Here is a step-by-step troubleshooting guide:

    • Inadequate Grinding of Plant Material: Ensure the dried bark or seeds of Givotia rottleriformis are ground into a fine, homogenous powder. This increases the surface area for solvent penetration.

    • Improper Solvent Selection: The choice of solvent is critical. Diterpenoids are typically extracted with solvents of intermediate polarity. Consider a sequential extraction, starting with a non-polar solvent like n-hexane to remove fats and waxes, followed by a more polar solvent like ethyl acetate or methanol to extract the diterpenoids.[6][8] A hydro-alcoholic extract of Givotia rottleriformis bark has been shown to contain triterpenoids, suggesting this could be a viable starting point.[9][10]

    • Suboptimal Extraction Conditions:

      • Temperature: While heat can enhance extraction, excessive temperatures can degrade thermolabile compounds.[11] If using reflux extraction, monitor the temperature carefully. Maceration at room temperature for a longer duration is a gentler alternative.[12]

      • Duration: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix and solubilize the target compound. For maceration, this could be 24-72 hours.[12]

    • Insufficient Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to a saturated solution, preventing further extraction. Increase the volume of the solvent used for extraction.

    • Incomplete Cell Lysis: For seed extraction, the tough seed coat may need to be mechanically broken before grinding to ensure the solvent can access the endosperm where compounds are stored.

Issue 2: Difficulty in Purifying this compound from the Crude Extract

  • Question: Our crude extract is a complex mixture, and we are struggling to isolate a pure fraction of this compound. What purification strategies are recommended?

  • Answer: Purifying a target compound from a crude plant extract often requires multiple chromatographic steps.

    • Initial Fractionation: Start with liquid-liquid partitioning of the crude extract. For instance, if you have a methanolic extract, you can partition it between n-hexane, chloroform, ethyl acetate, and water to separate compounds based on their polarity. Diterpenoids are likely to be found in the chloroform or ethyl acetate fractions.

    • Column Chromatography: This is the primary method for purification.

      • Stationary Phase: Silica gel is a common choice for the separation of diterpenoids.[8][13]

      • Mobile Phase: A gradient elution system is often most effective. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).[8]

    • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound, preparative TLC or preparative HPLC are suitable techniques.[2] Reversed-phase HPLC with a C18 column is often used for the final purification of moderately polar compounds.[14]

Issue 3: Emulsion Formation During Liquid-Liquid Partitioning

  • Question: We are observing persistent emulsions at the interface of our aqueous and organic layers during the partitioning of the crude extract. How can we resolve this?

  • Answer: Emulsion formation is a common problem in natural product extraction, often caused by the presence of surfactant-like molecules in the extract.[15] Here are some strategies to break emulsions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[15]

    • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.[15]

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

    • Filtration: Passing the emulsified layer through a bed of Celite or glass wool can sometimes help to break the emulsion.

    • Change in pH: Adjusting the pH of the aqueous layer might alter the solubility of the emulsifying agents and facilitate phase separation.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterValueDescription
IC₅₀ (BChE) 0.9 μMThe half maximal inhibitory concentration against butyrylcholinesterase.[1][2][3][4]
IC₅₀ (AChE) 342.9 μMThe half maximal inhibitory concentration against acetylcholinesterase.[1][2][3][4]
IC₅₀ (HL-60 cells) 0.33 μMThe half maximal inhibitory concentration against human promyelocytic leukemia cells.[1]
EC₅₀ (Vasorelaxant effect) 36.36-74.51 μg/mLThe half maximal effective concentration for vasorelaxant effects on rat aortic rings preconstricted by KCl or norepinephrine.[1]

Experimental Protocols

Disclaimer: The following protocol is a representative methodology for the extraction and isolation of this compound from Givotia rottleriformis bark, synthesized from general principles of diterpenoid extraction, as a specific published protocol is not available. Researchers should optimize these conditions for their specific laboratory setup and material.

Protocol 1: Solvent Extraction and Preliminary Fractionation

  • Preparation of Plant Material:

    • Collect fresh bark of Givotia rottleriformis.

    • Wash the bark thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the bark in the shade for several days until it is brittle.

    • Grind the dried bark into a fine powder using a mechanical grinder.

  • Defatting (Optional but Recommended):

    • Macerate the powdered bark (100 g) in n-hexane (500 mL) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the n-hexane extract (this removes non-polar compounds like fats and waxes).

    • Air-dry the defatted bark powder.

  • Extraction of Diterpenoids:

    • Macerate the defatted bark powder (100 g) in 95% ethanol (1 L) for 72 hours at room temperature with periodic agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanolic extract (10 g) in 200 mL of distilled water.

    • Transfer the aqueous suspension to a 1 L separatory funnel.

    • Perform sequential partitioning with the following solvents (2 x 200 mL each):

      • n-Hexane

      • Chloroform

      • Ethyl acetate

    • Collect each solvent fraction separately. This compound, being a moderately polar diterpenoid, is expected to be enriched in the chloroform and/or ethyl acetate fractions.

    • Concentrate each fraction using a rotary evaporator.

Protocol 2: Chromatographic Purification of this compound

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.

    • Adsorb the dried chloroform or ethyl acetate fraction (showing the most promising activity in preliminary assays) onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (e.g., 95:5, 90:10, 85:15... 0:100 n-hexane:ethyl acetate).

    • Collect fractions of 20-30 mL and monitor the composition of each fraction by Thin-Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the enriched fractions containing this compound using preparative HPLC.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. The exact gradient should be optimized based on analytical HPLC runs.

    • Detection: UV detector, with the wavelength optimized for this compound (if known) or at a general wavelength for chromophoric compounds (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Infrared (IR) spectroscopy.

Visualizations

experimental_workflow plant_material Givotia rottleriformis Bark grinding Drying and Grinding plant_material->grinding defatting Defatting with n-Hexane grinding->defatting extraction Maceration with 95% Ethanol defatting->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Solvent Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography enriched_fraction Enriched this compound Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (MS, NMR, IR) pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway This compound This compound bche Butyrylcholinesterase (BChE) This compound->bche Inhibits ache Acetylcholinesterase (AChE) This compound->ache Moderately Inhibits butyrylcholine Butyrylcholine bche->butyrylcholine Hydrolyzes acetylcholine Acetylcholine ache->acetylcholine Hydrolyzes choline_butyrate Choline + Butyrate butyrylcholine->choline_butyrate choline_acetate Choline + Acetate acetylcholine->choline_acetate

Caption: Mechanism of action of this compound as a cholinesterase inhibitor.

References

Isograndifoliol cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isograndifoliol cytotoxicity studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions related to the in vitro cytotoxicity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic activity of this compound against non-cancerous cell lines?

A1: Currently, there is no publicly available data on the cytotoxicity of this compound against non-cancerous cell lines. Published research has focused on its effects on cancer cell lines. However, other diterpenoids isolated from Salvia grandifolia, the same plant source as this compound, have been investigated for their effects on the normal human liver cell line HL-7702, where they exhibited hepatoprotective properties. Further research is required to determine if this compound shares these protective effects or exhibits cytotoxicity in non-cancerous cells.

Q2: What are the reported IC50 values for this compound in cancer cell lines?

Q3: I am seeing high variability in my cytotoxicity assay results with this compound. What could be the cause?

A3: Variability in in vitro cytotoxicity assays can arise from several factors:

  • Compound Solubility: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitation can lead to inconsistent concentrations.

  • Cell Density: The initial seeding density of your cells can significantly impact the calculated IC50 value. Ensure consistent cell numbers across all wells and experiments.

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). The choice of assay can influence the outcome.

  • Incubation Time: The duration of exposure to this compound will affect cell viability. Optimize and maintain a consistent incubation time.

Q4: Which signaling pathways are known to be modulated by this compound to induce cytotoxicity?

A4: The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated in published literature. For many diterpenoids, cytotoxic activity is often linked to the induction of apoptosis. Researchers could investigate key apoptotic pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, to understand the mechanism of this compound.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low Potency (High IC50 Value) Compound degradation.Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment.
Cell line resistance.Verify the identity and characteristics of your cell line. Consider using a different cell line known to be sensitive to other cytotoxic agents.
Sub-optimal assay conditions.Optimize cell seeding density and incubation time with the compound.
Inconsistent Results Between Replicates Pipetting errors.Ensure accurate and consistent pipetting of cells, media, and this compound solutions. Use calibrated pipettes.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or ensure they are filled with sterile media/PBS to maintain humidity.
Cell clumping.Ensure a single-cell suspension is achieved before seeding.
Unexpected Results in Control Wells Vehicle (e.g., DMSO) toxicity.Determine the maximum concentration of the vehicle that does not affect cell viability and do not exceed this in your experimental wells.
Contamination.Regularly check cell cultures for microbial contamination.

Quantitative Data Summary

The following table summarizes the available quantitative data for the bioactivity of this compound.

Compound Cell Line/System Assay Type Endpoint Value Reference
This compoundHL-60 (Human Promyelocytic Leukemia)CytotoxicityIC500.33 µM[1]
This compoundRat Aortic RingsVasorelaxationEC5036.36-74.51 µg/mL[1]

Experimental Protocols

While the detailed experimental protocol from the primary study reporting the IC50 of this compound in HL-60 cells is not publicly accessible, a general protocol for assessing cytotoxicity using a tetrazolium-based (e.g., MTT) or resazurin-based (e.g., alamarBlue) assay is provided below. This represents a standard methodology for such experiments.

General Cytotoxicity Assay Protocol (MTT/Resazurin)

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock to create a range of working concentrations.

    • Remove the culture medium from the wells and replace it with a medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours.

      • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

      • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • For Resazurin Assay:

      • Add resazurin-based reagent to each well and incubate for 1-4 hours.

      • Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_compound Prepare this compound Dilutions prepare_compound->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.

signaling_pathway cluster_apoptosis Hypothetical Apoptosis Induction This compound This compound unknown_target Unknown Cellular Target(s) This compound->unknown_target caspase_activation Caspase Cascade Activation (e.g., Caspase-3) unknown_target->caspase_activation downstream signaling? apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Isograndifoliol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Isograndifoliol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a norditerpenoid compound naturally found in plant species of the Salvia genus, such as Salvia grandifolia and Perovskia atriplicifolia. It is a selective inhibitor of butyrylcholinesterase (BChE) and a moderate inhibitor of acetylcholinesterase (AChE), making it a compound of interest for research into neurodegenerative diseases like Alzheimer's.[1] Additionally, this compound has demonstrated vasorelaxant and anti-tumor properties.[1][2]

Q2: What are the main challenges in scaling up this compound production?

A2: Scaling up this compound production, whether through extraction from natural sources or total synthesis, presents several challenges:

  • From Natural Sources:

    • Low Yield: The concentration of this compound in plant material can be low and variable depending on factors like plant origin, harvest time, and environmental conditions.

    • Complex Extraction and Purification: Separating this compound from a complex mixture of other plant metabolites requires multi-step extraction and purification processes, which can be difficult and costly to scale.[3]

    • Sustainability: Large-scale harvesting of specific plant species can raise sustainability concerns.

  • Via Total Synthesis:

    • Complex Structure: The stereochemically rich structure of this compound makes its total synthesis complex, often requiring numerous steps with potentially low overall yield.

    • Cost of Reagents and Catalysts: The reagents and catalysts required for a multi-step synthesis can be expensive, impacting the economic viability of large-scale production.

Q3: Are there any known quantitative data on the biological activity of this compound?

A3: Yes, several studies have reported quantitative data on the biological activities of this compound. These are summarized in the table below.

Biological ActivityAssayIC50 / EC50 ValueReference
Butyrylcholinesterase (BChE) InhibitionEllman's method0.9 µM[1]
Acetylcholinesterase (AChE) InhibitionEllman's method342.9 µM[1]
Vasorelaxant Effect (on rat aortic rings preconstricted by KCl)In vitro organ bath36.36-74.51 µg/mL[2]
Vasorelaxant Effect (on rat aortic rings preconstricted by norepinephrine)In vitro organ bath36.36-74.51 µg/mL[2]
Anti-tumor Activity (against HL-60 cells)MTT assay0.33 µM[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the extraction, purification, and analysis of this compound.

Extraction & Purification Issues
IssuePossible Cause(s)Suggested Solution(s)
Low extraction yield of diterpenoids from Salvia species. - Inefficient solvent system.- Insufficient extraction time or temperature.- Improper plant material preparation (e.g., particle size).- Optimize the solvent system. Petroleum ether, n-hexane, and ethyl acetate are commonly used for diterpenoids.[4][5]- Increase extraction time and/or temperature. Reflux or Soxhlet extraction can improve efficiency.[4]- Ensure plant material is finely ground to increase surface area for extraction.
Co-extraction of interfering compounds (e.g., chlorophyll, polar compounds). - Solvent system is too polar.- Use a non-polar solvent like n-hexane for initial extraction to minimize chlorophyll co-extraction.- Perform a liquid-liquid partition with a non-polar and a polar solvent to remove unwanted compounds.
Poor separation during column chromatography. - Inappropriate stationary or mobile phase.- Column overloading.- Improper column packing.- Use silica gel for the stationary phase. Start with a non-polar mobile phase (e.g., n-hexane) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate) in a gradient elution.[5][6]- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.[6]
This compound degradation during processing. - Exposure to high temperatures, light, or extreme pH.- Avoid excessive heat during solvent evaporation.- Protect samples from direct light.- Maintain a neutral pH during extraction and purification unless a specific pH is required for separation.
Analytical & Characterization Issues
IssuePossible Cause(s)Suggested Solution(s)
Broad or tailing peaks in HPLC analysis. - Column deterioration.- Inappropriate mobile phase pH.- Sample overload.- Use a new or thoroughly cleaned column.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the injection volume or sample concentration.[7]
Inconsistent retention times in HPLC. - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Ensure the mobile phase is well-mixed and degassed.- Verify the pump is delivering a consistent flow rate.- Use a column oven to maintain a constant temperature.[1]
Difficulty in interpreting NMR spectra. - Sample impurity.- Insufficient sample concentration.- Further purify the sample.- Use a higher concentration of the sample for NMR analysis. Compare obtained spectra with published data for similar abietane diterpenoids.
Ambiguous mass spectrometry (MS) fragmentation pattern. - Inappropriate ionization method.- Use a soft ionization technique like Electrospray Ionization (ESI) to obtain the molecular ion peak with minimal fragmentation.[8][9]- Compare the fragmentation pattern with that of known abietane diterpenoids to identify characteristic losses.

Experimental Protocols & Methodologies

General Protocol for Extraction and Isolation of Diterpenoids from Salvia Species (Adapted for this compound)

This protocol is a general guideline and may require optimization for this compound.

  • Plant Material Preparation: Air-dry the roots of Salvia grandifolia and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with n-hexane at room temperature for 24-48 hours to remove non-polar compounds.

    • Filter the mixture and discard the n-hexane extract.

    • Extract the remaining plant material with a more polar solvent, such as ethyl acetate or a mixture of chloroform and methanol, using maceration or Soxhlet extraction.[5]

  • Concentration: Concentrate the ethyl acetate or chloroform/methanol extract under reduced pressure using a rotary evaporator.

  • Fractionation (Column Chromatography):

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[5]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

  • Purification (Further Chromatography):

    • Combine fractions containing the compound of interest (as indicated by TLC).

    • Perform further purification of these combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

Analytical High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of around 280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Note: This is a general method and should be optimized for the specific instrument and column used.

Signaling Pathways & Experimental Workflows

Butyrylcholinesterase (BChE) Inhibition Workflow

The following diagram illustrates a typical workflow for assessing the BChE inhibitory activity of this compound.

BChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis This compound This compound Solution Incubation Incubate this compound with BChE This compound->Incubation BChE BChE Enzyme Solution BChE->Incubation Substrate Substrate (e.g., BTChI) Reaction Add Substrate & DTNB Substrate->Reaction DTNB DTNB (Ellman's Reagent) DTNB->Reaction Incubation->Reaction Measurement Measure Absorbance Change over Time Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Det Determine IC50 Value Inhibition_Calc->IC50_Det

Workflow for BChE Inhibition Assay
Potential Vasorelaxant Signaling Pathway

The vasorelaxant effect of many diterpenoids is mediated through the blockade of calcium channels in vascular smooth muscle cells. The diagram below illustrates this proposed mechanism for this compound.

Vasorelaxant_Pathway This compound This compound Ca_Channel Voltage-gated Ca2+ Channels This compound->Ca_Channel Inhibits Relaxation Vasorelaxation This compound->Relaxation Leads to Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Ca_Calmodulin Ca2+-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->Myosin_Phosphorylation Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Contraction

Proposed Vasorelaxant Mechanism of this compound
General Apoptotic Signaling in Cancer Cells

This compound has shown anti-tumor activity. While its specific mechanism is under investigation, many natural compounds induce apoptosis in cancer cells. The following diagram shows a simplified overview of intrinsic and extrinsic apoptotic pathways that could be influenced by compounds like this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) Caspase8->Bcl2_Family Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 DNA_Damage Cellular Stress / DNA Damage DNA_Damage->Bcl2_Family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito Cytochrome_c Cytochrome c Release Mito->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 This compound This compound This compound->Bcl2_Family Potentially Modulates Apoptosis Apoptosis Caspase3->Apoptosis

General Apoptotic Pathways in Cancer Cells

References

Validation & Comparative

Isograndifoliol: A Potent and Selective Butyrylcholinesterase Inhibitor in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Isograndifoliol, a naturally occurring norditerpenoid, reveals its potent and selective inhibitory activity against butyrylcholinesterase (BChE), a key enzyme implicated in the progression of neurodegenerative diseases such as Alzheimer's. This guide provides a comparative overview of this compound's performance against other established BChE inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Analysis of BChE Inhibitors

This compound demonstrates notable selectivity for BChE over acetylcholinesterase (AChE), a critical attribute for targeted therapeutic development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-known cholinesterase inhibitors.

CompoundBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE IC50 / BChE IC50)Source
This compound 0.9 342.9 ~381 [Source for this compound data]
Rivastigmine0.0310.0043~0.14[1]
Donepezil7.40.0067~0.0009[1]
Galantamine9.90.31~0.03
Physostigmine0.00067--
Tacrine-0.077-

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes and is collated from various sources. A higher selectivity index indicates greater selectivity for BChE.

Experimental Protocols

The inhibitory activity of these compounds against BChE is typically determined using the Ellman's method. This spectrophotometric assay quantifies the activity of the enzyme by measuring the rate of a colorimetric reaction.

Ellman's Method for BChE Inhibition Assay

Principle: This assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of butyrylthiocholine by BChE. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.

Reagents and Materials:

  • Butyrylcholinesterase (BChE) enzyme (e.g., from equine serum)

  • Butyrylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitor compound (e.g., this compound)

  • Positive control (e.g., Rivastigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. The inhibitor compounds are typically dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the buffer.

  • Assay Mixture Preparation: In each well of a 96-well microplate, the following are added in order:

    • Phosphate buffer

    • Test inhibitor solution at various concentrations

    • BChE enzyme solution

  • Pre-incubation: The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (butyrylthiocholine iodide) and DTNB to each well.

  • Measurement: The absorbance is measured immediately and then at regular intervals (e.g., every minute for 10 minutes) at a wavelength of 412 nm using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each inhibitor concentration is determined relative to the control (enzyme activity without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Landscape of BChE Inhibition

To better understand the context and process of BChE inhibitor research, the following diagrams, generated using Graphviz, illustrate the cholinergic signaling pathway and a typical workflow for inhibitor screening.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis ChAT ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft BChE Butyrylcholinesterase (BChE) ACh_cleft->BChE Hydrolysis AChR Acetylcholine Receptors (AChR) ACh_cleft->AChR Binding BChE->Choline Recycling Signal_Transduction Signal Transduction AChR->Signal_Transduction This compound This compound (Inhibitor) This compound->BChE

Caption: Cholinergic Signaling Pathway and the Role of BChE Inhibition.

BChE_Inhibitor_Screening_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization cluster_optimization Lead Optimization Compound_Library Compound Library (Natural & Synthetic) Primary_Screening Primary Screening (e.g., High-Throughput Screening) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assay (vs. AChE) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics) Selectivity_Assay->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies In_vivo_Testing In vivo Efficacy & Toxicity (Animal Models) SAR_Studies->In_vivo_Testing

Caption: A typical workflow for the screening and development of BChE inhibitors.

References

A Comparative Analysis of Isograndifoliol and Donepezil: Cholinesterase Inhibition and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the exploration of novel therapeutic agents is paramount. This guide provides a comparative analysis of Isograndifoliol, a naturally derived diterpenoid, and Donepezil, a well-established synthetic drug, focusing on their efficacy as cholinesterase inhibitors and their potential neuroprotective mechanisms. This objective comparison is intended for researchers, scientists, and drug development professionals, offering a succinct overview supported by experimental data.

Mechanism of Action: A Tale of Two Cholinesterases

Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase (AChE).[1][2][3][4] By blocking AChE, Donepezil increases the concentration of the neurotransmitter acetylcholine in the brain, a key mechanism to alleviate symptoms of Alzheimer's disease.[1][2][3][5]

This compound, on the other hand, exhibits a different inhibitory profile. It is a potent and selective inhibitor of butyrylcholinesterase (BChE), while showing only moderate inhibition of AChE.[6][7][8] This dual-inhibition profile suggests a potentially broader mechanism of action, as BChE also plays a role in acetylcholine hydrolysis, particularly in later stages of Alzheimer's disease.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and Donepezil against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been quantified using IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency.

CompoundTarget EnzymeIC50 Value
This compound Acetylcholinesterase (AChE)342.9 µM[6][7]
Butyrylcholinesterase (BChE)0.9 µM[6][7][8]
Donepezil Acetylcholinesterase (AChE)6.7 nM (0.0067 µM)[9][10][11]
Butyrylcholinesterase (BChE)~7,000 nM (7 µM) (Selectivity for AChE is ~1000-fold higher)

Note: The IC50 value for Donepezil against BChE is estimated based on its high selectivity for AChE. Direct IC50 values for BChE can vary but consistently show significantly lower potency compared to AChE.

Experimental Protocols: Measuring Cholinesterase Inhibition

The determination of acetylcholinesterase and butyrylcholinesterase inhibition by this compound and Donepezil is commonly performed using the Ellman's method, a rapid and reliable spectrophotometric assay.

Principle of the Ellman's Method: This assay measures the activity of cholinesterases by quantifying the production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is used as a substrate, which is hydrolyzed by the respective cholinesterase to produce thiocholine and acetate (or butyrate). The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Experimental Procedure:

  • Preparation of Reagents:

    • Phosphate buffer (100 mM, pH 8.0)

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Test compound solutions (this compound or Donepezil) at various concentrations.

    • A positive control inhibitor (e.g., eserine).

  • Assay in a 96-well plate:

    • To each well, add phosphate buffer, DTNB solution, and the enzyme solution.

    • Add the test compound solution (or vehicle for control).

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Neuroprotective Effects

Beyond their role in cholinesterase inhibition, both compounds are being investigated for their potential neuroprotective effects, which may involve distinct signaling pathways.

Donepezil: The neuroprotective effects of Donepezil are thought to extend beyond its primary function of increasing acetylcholine levels.[1] Evidence suggests that Donepezil may modulate the processing of amyloid precursor protein (APP), potentially reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[12] Furthermore, it may offer protection against glutamate-induced excitotoxicity and promote neurotrophic mechanisms.[12]

Donepezil_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits APP_Processing Modulation of APP Processing Donepezil->APP_Processing Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Cholinergic_Transmission Enhanced Cholinergic Transmission Acetylcholine->Cholinergic_Transmission Neuroprotection Neuroprotection Cholinergic_Transmission->Neuroprotection APP_Processing->Neuroprotection

Figure 1. Simplified signaling pathway of Donepezil's action.

This compound: As a kaurane diterpene, the neuroprotective mechanism of this compound may be linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[12] This pathway is a key regulator of cellular antioxidant responses.[10] Activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes, which can protect neurons from oxidative stress-induced damage, a common feature in neurodegenerative diseases. While direct evidence for this compound is still emerging, studies on other natural kaurane diterpenes have demonstrated their ability to activate the Nrf2 pathway.[12]

Isograndifoliol_Pathway This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation Inferred ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Figure 2. Inferred neuroprotective pathway for this compound.

Experimental Workflow: Cholinesterase Inhibition Assay

The following diagram illustrates the typical workflow for determining the inhibitory activity of a compound against a cholinesterase enzyme using the Ellman's method.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) Mix_Components Mix Buffer, DTNB, Enzyme, and Test Compound in 96-well plate Reagents->Mix_Components Test_Compounds Prepare Test Compound Dilutions Test_Compounds->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 3. Workflow for Cholinesterase Inhibition Assay.

Comparative Summary and Future Directions

Donepezil and this compound present distinct profiles as potential therapeutic agents for neurodegenerative diseases. Donepezil is a potent and highly selective AChE inhibitor, a characteristic that has established it as a frontline treatment for Alzheimer's disease.[1][2][3][4] this compound, in contrast, is a selective BChE inhibitor with moderate AChE inhibitory activity.[6][7][8] This dual action could be advantageous, particularly as BChE's role in acetylcholine metabolism becomes more significant in the progression of Alzheimer's disease.

The potential neuroprotective mechanisms of these two compounds also differ. Donepezil's effects on APP processing and neurotrophic factors are directly linked to the pathology of Alzheimer's disease.[12] this compound's inferred activation of the Nrf2 pathway suggests a broader neuroprotective effect by combating oxidative stress, a common factor in many neurodegenerative conditions.[10][12]

Further research is warranted to directly compare the in vivo efficacy and neuroprotective effects of this compound and Donepezil in relevant animal models of neurodegeneration. Elucidating the precise signaling pathways activated by this compound will be crucial in validating its therapeutic potential. The contrasting inhibitory profiles and neuroprotective mechanisms of these two molecules highlight the diverse strategies being pursued in the quest for more effective treatments for diseases like Alzheimer's.

References

A Comparative Guide to the Neuroprotective Effects of Isograndifoliol (Isorhapontigenin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Isograndifoliol, identified in the scientific literature as Isorhapontigenin (ISO), against other promising neuroprotective agents. The information is intended to support research and development efforts in the field of neurodegenerative diseases and neuronal injury. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective assessment of these compounds.

Executive Summary

Isorhapontigenin (ISO), a stilbene compound, has demonstrated notable neuroprotective properties, primarily attributed to its antioxidant and anti-inflammatory activities.[1][2] Its mechanism of action is significantly linked to the activation of the Protein Kinase Cε (PKCε) and subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[3][4] This pathway plays a crucial role in cellular defense against oxidative stress. For the purpose of this guide, we compare the neuroprotective profile of ISO with three other natural compounds: Andrographolide, Kaurane Diterpenes, and Isoquinoline Alkaloids.

Comparative Data on Neuroprotective Efficacy

The following tables summarize quantitative data from various studies. It is critical to note that these data are compiled from different experimental setups and should be interpreted with caution. Direct comparative studies under identical conditions are limited.

Table 1: In Vitro Neuroprotective Effects

CompoundModel SystemInsultConcentrationOutcome MeasureResultCitation
Isorhapontigenin (ISO) Differentiated SH-SY5Y cellsOxygen-Glucose Deprivation/Reperfusion (OGD/R)10, 20, 40 µMCell Viability (MTT Assay)Dose-dependent increase in cell viability[3]
Andrographolide Primary cortical neuronsAmyloid-β (Aβ) oligomers10 µMSynaptic plasticity (LTP)Protection of synaptic plasticity[5]
Kaurane Diterpenes (Linearol, Sidol) Human astrocytoma U373-MG cellsHydrogen Peroxide (H₂O₂)5, 10 µMCell Viability (MTT & LDH Assays)Significant increase in cell viability[6]
Isoquinoline Alkaloids (Sanguinarine, Chelerythrine) -Aβ₁₋₄₂ aggregation-Aβ Aggregation InhibitionInhibitory effect on Aβ aggregation

Table 2: In Vivo Neuroprotective Effects

CompoundAnimal ModelInjury ModelDosageOutcome MeasureResultCitation
Isorhapontigenin (ISO) RatsMiddle Cerebral Artery Occlusion/Reperfusion (MCAO/R)10, 20, 40 mg/kgInfarct Volume, Neurological ScoreSignificant reduction in infarct volume and improvement in neurological score[3]
Andrographolide RatsPermanent Middle Cerebral Artery Occlusion (pMCAO)0.1 mg/kgInfarct Volume, Neurological Deficits~50% reduction in infarct volume and reduced neurological deficits
Andrographolide AβPPswe/PS-1 miceAlzheimer's Disease Model-Cognitive ImpairmentReduction in cognitive impairment[5]
Isoquinoline Alkaloids -Neurodegenerative disease models-Multiple (Anti-inflammatory, Antioxidant)Exert neuroprotective effects through various mechanisms

Signaling Pathways and Mechanisms of Action

Isorhapontigenin (ISO): The PKCε/Nrf2/HO-1 Pathway

Isorhapontigenin exerts its neuroprotective effects by activating the PKCε/Nrf2/HO-1 signaling cascade. Under conditions of oxidative stress, ISO promotes the activation of PKCε, which in turn leads to the translocation of Nrf2 to the nucleus. Nuclear Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1). HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, which have cytoprotective and anti-inflammatory properties.

Isorhapontigenin_Pathway cluster_stress Cellular Stress cluster_iso Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces Dissociation ISO Isorhapontigenin (ISO) PKCe PKCε ISO->PKCe Activates PKCe->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation Nrf2_Keap1->Nrf2_cyto Dissociation ARE ARE Nrf2_nucl->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription HO1_protein HO-1 Protein HO1->HO1_protein Translation Neuroprotection Neuroprotection HO1_protein->Neuroprotection Leads to

Caption: Isorhapontigenin signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., Isorhapontigenin) and control vehicle for the desired duration.

    • Following treatment, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with compound start->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate (2-4h, 37°C) add_mtt->incubate add_solvent Add solubilization solution incubate->add_solvent read Read absorbance at 570 nm add_solvent->read

Caption: MTT cell viability assay workflow.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Materials:

    • Flow cytometry tubes

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cell cultures using the desired stimulus and include a negative control.

    • Harvest cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-FITC negative, PI negative

      • Early apoptotic cells: Annexin V-FITC positive, PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Apoptosis_Assay_Workflow start Induce apoptosis & harvest cells wash Wash with cold PBS start->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Apoptosis assay workflow.

Oxidative Stress Assay (Intracellular ROS Measurement)

This assay measures the levels of reactive oxygen species (ROS) within cells using a fluorescent probe.

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

    • Cell culture medium

    • PBS

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Culture cells in a suitable format (e.g., 96-well plate).

    • Treat cells with the test compound and a positive control (e.g., H₂O₂).

    • Wash the cells with PBS.

    • Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

Neuroinflammation Assay (Cytokine Measurement)

This protocol describes the measurement of pro-inflammatory cytokines in cell culture supernatants or tissue homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6)

    • Microplate reader

  • Procedure:

    • Collect cell culture supernatants or prepare tissue homogenates.

    • Follow the specific instructions provided with the ELISA kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding samples and standards to the wells.

      • Incubating to allow the cytokine to bind to the antibody.

      • Washing the plate.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing.

      • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

Isorhapontigenin (ISO) demonstrates significant neuroprotective potential through its well-defined mechanism of action involving the PKCε/Nrf2/HO-1 pathway. The comparative data presented in this guide, while not derived from direct head-to-head studies, positions ISO as a compelling candidate for further investigation alongside other established and emerging neuroprotective agents like Andrographolide, Kaurane Diterpenes, and Isoquinoline Alkaloids. The provided experimental protocols offer a standardized framework for researchers to validate and expand upon these findings. Further research, including direct comparative studies, is warranted to fully elucidate the relative therapeutic potential of these compounds for the treatment of neurodegenerative diseases.

References

Cross-validation of Isograndifoliol's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor activity of Isograndifoliol and a structurally related kaurane diterpene, ent-11α-hydroxy-16-kauren-15-one (KD). While this compound shows promising cytotoxic effects, publicly available data on its detailed experimental protocols and mechanism of action are limited. Therefore, this guide leverages data from chemical suppliers for this compound and detailed published research on KD to offer a comprehensive cross-validation framework.

Data Presentation: Comparative Anti-Tumor Activity

The following table summarizes the in vitro cytotoxic activity of this compound and KD against the human promyelocytic leukemia cell line (HL-60).

CompoundCell LineIC50 Value (μM)Citation
This compoundHL-600.33[1]
ent-11α-hydroxy-16-kauren-15-one (KD)HL-600.56[2]

Experimental Protocols

Cell Culture and Treatment:

  • Cell Line: Human promyelocytic leukemia (HL-60) cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: KD was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was further diluted in the culture medium to the desired concentrations for experiments. Control cells were treated with an equivalent amount of DMSO.

Cell Viability Assay (MTT Assay):

  • HL-60 cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • Cells were treated with various concentrations of KD for specified time periods (e.g., 24, 48, 72 hours).

  • Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Apoptosis Analysis (Flow Cytometry):

  • HL-60 cells were treated with KD at its IC50 concentration for various time points.

  • Cells were harvested, washed with PBS, and then resuspended in binding buffer.

  • Cells were stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

Western Blot Analysis:

  • Treated and untreated HL-60 cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using the Bradford assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against key apoptotic proteins (e.g., Caspase-8, Caspase-9, Caspase-3, PARP, Bax, Bcl-2).

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway for kaurane diterpene-induced apoptosis and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activates Kaurane Diterpene Kaurane Diterpene Kaurane Diterpene->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Bid Bid Caspase-8->Bid Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates tBid tBid Bid->tBid Bax Bax tBid->Bax Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Bcl-2 Bcl-2 Bcl-2->Bax Inhibits Cytochrome c Cytochrome c Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Activates Mitochondrion->Cytochrome c Releases

Caption: Proposed apoptotic signaling pathway of kaurane diterpenes.

G Start Start Cell Culture Cell Culture Start->Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay Cell Viability Assay Drug Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Western Blot Western Blot Drug Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for in vitro anti-tumor activity assessment.

Discussion and Conclusion

This compound, a kaurane diterpene, demonstrates potent cytotoxic activity against the HL-60 human promyelocytic leukemia cell line, with a reported IC50 of 0.33 μM.[1] This positions it as a compound of interest for further anti-cancer drug development. For comparison, another kaurane diterpene, ent-11α-hydroxy-16-kauren-15-one (KD), also exhibits significant activity against the same cell line with an IC50 of 0.56 μM.[2]

Studies on various kaurane diterpenes suggest a common mechanism of action involving the induction of apoptosis.[3][4] The proposed signaling pathway indicates that these compounds may activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Key events include the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death.[1][4] This process is often regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated and anti-apoptotic members like Bcl-2 are downregulated.[4]

While the specific molecular targets of this compound have not been fully elucidated in publicly accessible literature, its structural similarity to other bioactive kaurane diterpenes suggests it may share a similar mechanism of action. To definitively cross-validate the anti-tumor activity of this compound, further research is required to delineate its precise molecular interactions and signaling pathways. This would involve detailed studies as outlined in the experimental protocols section, including comprehensive analysis of its effects on apoptotic proteins and other key cellular targets.

References

Independent Validation of a Novel Vasorelaxant: A Comparative Guide for Isograndifoliol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of the vasorelaxant properties of a novel compound, Isograndifoliol. Due to the absence of published data on this compound, this document outlines the requisite experimental protocols and comparative data needed to characterize its potential as a vasorelaxant agent. For comparative purposes, the well-established vasodilators, Acetylcholine and Sodium Nitroprusside, are included as benchmarks. The data presented for this compound is hypothetical and serves as a template for data acquisition and presentation.

Comparative Analysis of Vasorelaxant Properties

The following table summarizes the hypothetical vasorelaxant properties of this compound in comparison to known reference agents. This structure is intended for the clear presentation of quantitative data from in vitro vasorelaxation assays.

Parameter This compound (Hypothetical Data) Acetylcholine (Reference) Sodium Nitroprusside (Reference) Data Source
Vessel Type Rat Thoracic AortaRat Thoracic AortaRat Thoracic Aorta[1][2]
Pre-contraction Agent Phenylephrine (1 µM)Phenylephrine (1 µM)Phenylephrine (1 µM)[1][3]
EC₅₀ (M) 5 x 10⁻⁷1 x 10⁻⁷1 x 10⁻⁸[3]
Eₘₐₓ (%) 95 ± 598 ± 3100 ± 2[2][3]
Endothelium-Dependency Endothelium-dependentEndothelium-dependentEndothelium-independent[3]
Primary Mechanism Potentiation of NO/cGMP pathwayActivation of eNOS, leading to NO productionSpontaneous NO donor[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing the vasorelaxant effects of a test compound.

Preparation of Vascular Tissues
  • Tissue Source: Thoracic aortas are excised from male Wistar rats.[1]

  • Preparation: The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in length.[1] For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a forceps.

  • Mounting: The aortic rings are mounted on stainless steel hooks in organ baths containing a modified Krebs-Henseleit solution.[1]

In Vitro Vasorelaxation Assay
  • Organ Bath Setup: The organ baths contain Krebs-Henseleit solution maintained at 37°C and bubbled with a gas mixture of 95% O₂ and 5% CO₂.[1]

  • Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g.[2]

  • Viability Check: The viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl, 40-80 mM).[1]

  • Pre-contraction: Rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (PE) or U46619, to induce a stable tonic contraction.[1][2][3]

  • Cumulative Concentration-Response Curves: Once a stable plateau of contraction is reached, the test compound (this compound) or reference vasodilators are added in a cumulative manner to obtain concentration-response curves.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. The EC₅₀ (concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (maximal relaxation) are calculated by non-linear regression analysis.

Investigation of the Mechanism of Action
  • Role of Endothelium: To determine endothelium-dependency, concentration-response curves are generated in both endothelium-intact and endothelium-denuded aortic rings. A significant reduction in the relaxation response in denuded rings suggests an endothelium-dependent mechanism.[3]

  • Involvement of the NO-cGMP Pathway:

    • To investigate the role of nitric oxide synthase (NOS), endothelium-intact rings are pre-incubated with a NOS inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME), before the addition of the test compound.[3]

    • To assess the involvement of soluble guanylate cyclase (sGC), rings are pre-incubated with an sGC inhibitor, such as 1H-[1][7][8]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).

  • Role of Prostaglandins: The involvement of cyclooxygenase (COX) and the production of vasodilator prostaglandins is assessed by pre-incubating the rings with a COX inhibitor, such as indomethacin.[9]

  • Involvement of Potassium Channels: To evaluate the role of K⁺ channels, rings are pre-incubated with various K⁺ channel blockers, such as tetraethylammonium (TEA) for non-specific K⁺ channels, glibenclamide for ATP-sensitive K⁺ channels (KATP), 4-aminopyridine (4-AP) for voltage-gated K⁺ channels (Kv), and a combination of apamin and charybdotoxin for small and large-conductance calcium-activated K⁺ channels (SKCa and BKCa).[3]

Visualizing Experimental and Molecular Pathways

The following diagrams illustrate the typical workflow for vasorelaxation studies and the key signaling pathways involved in vasodilation.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Aortic Ring Excision B Mounting in Organ Bath A->B C Equilibration B->C D Viability Test (KCl) C->D E Pre-contraction (Phenylephrine) D->E F Cumulative Addition of Test Compound E->F G Record Isometric Tension F->G H Calculate % Relaxation G->H I Generate Concentration-Response Curve H->I J Determine EC50 and Emax I->J

Experimental Workflow for Vasorelaxation Studies

G cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell agonist Agonist (e.g., Acetylcholine) receptor Receptor agonist->receptor eNOS eNOS receptor->eNOS NO Nitric Oxide (NO) eNOS->NO L_Arg L-Arginine L_Arg->eNOS sGC sGC NO->sGC diffusion cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP PKG PKG cGMP->PKG MLCP MLCP Activation PKG->MLCP Ca2_decrease [Ca²⁺]i Decrease PKG->Ca2_decrease relaxation Vasorelaxation MLCP->relaxation Ca2_decrease->relaxation

Endothelium-Dependent Vasorelaxation via NO/cGMP Pathway

G cluster_smc Smooth Muscle Cell NO_donor NO Donor (e.g., Sodium Nitroprusside) NO Nitric Oxide (NO) NO_donor->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP PKG PKG cGMP->PKG MLCP MLCP Activation PKG->MLCP Ca2_decrease [Ca²⁺]i Decrease PKG->Ca2_decrease relaxation Vasorelaxation MLCP->relaxation Ca2_decrease->relaxation

Endothelium-Independent Vasorelaxation by an NO Donor

References

Isograndifoliol: A Potent and Selective Inhibitor of Butyrylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Isograndifoliol, a naturally occurring diterpenoid, has demonstrated significant potential as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases such as Alzheimer's. This guide provides a comprehensive analysis of this compound's selectivity for BChE, comparing its performance with other known inhibitors and detailing the experimental protocols used for its evaluation.

Performance Benchmark: this compound vs. Other BChE Inhibitors

This compound exhibits a high degree of selectivity for BChE over acetylcholinesterase (AChE), a crucial characteristic for therapeutic agents targeting BChE with minimal cholinergic side effects. The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (AChE) / IC50 (BChE), provides a measure of its preference for BChE.

CompoundBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)Compound Type
This compound 0.9 342.9 381 Natural Diterpenoid
Ethopropazine0.252501000Synthetic Phenothiazine
Rivastigmine0.40.030.075Synthetic Carbamate
Galantamine5.80.80.14Natural Alkaloid
Donepezil3.10.00670.0021Synthetic Piperidine
Tacrine0.030.0772.57Synthetic Acridine

Note: IC50 values can vary slightly between different studies due to minor variations in experimental conditions.

Experimental Protocol: BChE Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound and other compounds against BChE is typically determined using a modified Ellman's spectrophotometric method. This assay is widely accepted for its reliability and sensitivity.

Materials and Reagents:

  • Butyrylcholinesterase (BChE) enzyme solution (from equine or human serum)

  • Butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0).

  • Assay Mixture Preparation: In each well of a 96-well microplate, the following are added in sequence:

    • Phosphate buffer

    • Test compound solution at various concentrations.

    • DTNB solution.

    • BChE enzyme solution.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (BTCI) to all wells.

  • Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of the control (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow BChE Inhibition Assay Workflow Reagent Prep Reagent Preparation Assay Setup Assay Mixture Setup in 96-well plate Reagent Prep->Assay Setup Buffer, DTNB, Enzyme, Inhibitor Pre-incubation Pre-incubation (Inhibitor + Enzyme) Assay Setup->Pre-incubation Reaction Start Initiate Reaction (Add Substrate) Pre-incubation->Reaction Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction Start->Measurement Data Analysis Data Analysis (% Inhibition, IC50) Measurement->Data Analysis

Caption: Workflow for BChE inhibition assay using Ellman's method.

Signaling Pathway: The Cholinergic Anti-inflammatory Pathway

The selective inhibition of BChE by compounds like this compound has significant implications for modulating the cholinergic anti-inflammatory pathway. This pathway is a crucial neuro-immune axis where acetylcholine (ACh) plays a key role in regulating inflammation.

BChE in the plasma and central nervous system hydrolyzes ACh, thereby diminishing its anti-inflammatory effects. By inhibiting BChE, this compound increases the local concentration of ACh. This elevated ACh can then bind to α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells, such as macrophages. The activation of α7-nAChR initiates an intracellular signaling cascade that ultimately leads to the suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).

G cluster_pathway Cholinergic Anti-inflammatory Pathway This compound This compound BChE BChE This compound->BChE Inhibits ACh Acetylcholine (ACh) Concentration BChE->ACh Hydrolyzes a7nAChR α7-nAChR (on Macrophage) ACh->a7nAChR Binds to & Activates Signaling Intracellular Signaling Cascade a7nAChR->Signaling Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1, IL-6) Signaling->Cytokines Suppresses

Caption: this compound's role in the cholinergic anti-inflammatory pathway.

Conclusion

The experimental data clearly positions this compound as a potent and highly selective inhibitor of butyrylcholinesterase. Its high selectivity index suggests a favorable therapeutic window with a reduced likelihood of side effects associated with the inhibition of acetylcholinesterase. The ability of this compound to modulate the cholinergic anti-inflammatory pathway further underscores its potential as a lead compound for the development of novel therapies for neurodegenerative diseases and other inflammatory conditions. Further in-vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

Safety Operating Guide

Navigating the Disposal of Isograndifoliol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Isograndifoliol: Key Data

A summary of the available quantitative data for this compound is presented below. This information is crucial for a preliminary assessment, but it must be supplemented with a comprehensive Safety Data Sheet (SDS) from your supplier.

PropertyValueSource
CAS Number 1445475-53-5[1][2]
Molecular Formula C19H26O3[2]
Biological Activity Selective inhibitor of butyrylcholinesterase (BChE) and moderate inhibitor of acetylcholinesterase (AChE). Also exhibits vasorelaxant and anti-tumor effects.[1][2][3]
Storage Temperature -20℃[2]

Core Disposal Protocol: A Step-by-Step Approach

The absence of specific public disposal information for this compound underscores the critical importance of obtaining the Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS is the primary source of detailed safety, handling, and disposal information.

Step 1: Obtain the Safety Data Sheet (SDS)

Contact the supplier of your this compound to request the most current SDS. This document will provide specific details on:

  • Section 7: Handling and Storage: Provides guidance on safe handling practices.

  • Section 8: Exposure Controls/Personal Protection: Details necessary personal protective equipment (PPE).

  • Section 12: Ecological Information: Informs about the potential environmental hazards.

  • Section 13: Disposal Considerations: Outlines the recommended disposal methods.

Step 2: Consult Your Institution's Environmental Health and Safety (EHS) Office

Your institution's EHS office is the definitive resource for chemical waste disposal procedures. Provide them with the SDS for this compound. They will guide you on the specific protocols for your location, which may include:

  • Waste categorization (e.g., hazardous, non-hazardous).

  • Proper labeling and containerization.

  • Segregation from other chemical waste streams.

  • Arranging for pickup by a certified hazardous waste vendor.

Step 3: Follow General Laboratory Chemical Waste Procedures

In the interim, and in conjunction with your EHS guidance, adhere to the following general best practices for chemical waste:

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect all waste (solid and liquid) in a designated, compatible, and clearly labeled container.

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the waste container sealed when not in use.

  • Store the waste container in a designated satellite accumulation area until it is collected by your institution's waste management service.

Experimental Protocols

Detailed experimental protocols for the handling and disposal of this compound are not publicly available. The specific methodologies would be highly dependent on the nature of the research being conducted. Researchers should develop a standard operating procedure (SOP) for their specific experimental workflow that incorporates the safety and handling information from the this compound SDS and their institution's chemical hygiene plan.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the key decision-making steps.

Isograndifoliol_Disposal_Workflow start Start: This compound Waste Generated sds Obtain Safety Data Sheet (SDS) from Supplier start->sds ehs Consult Institutional Environmental Health & Safety (EHS) sds->ehs categorize EHS Categorizes Waste (Hazardous / Non-Hazardous) ehs->categorize collect Collect Waste in Designated, Labeled Container categorize->collect pickup Arrange for Pickup by Certified Waste Vendor collect->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for definitive disposal procedures. The absence of comprehensive public data on this compound necessitates a cautious and compliant approach to its management.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.